Technical Documentation Center

2,4-Dibromo-6-formylphenyl acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dibromo-6-formylphenyl acetate
  • CAS: 109165-13-1

Core Science & Biosynthesis

Foundational

Technical Guide: Isomer Identification of CAS 74849-10-8 vs. CAS 109165-13-1

This guide outlines the definitive technical methodology for distinguishing between two critical regioisomers of acetoxy-dibromobenzaldehyde: CAS 74849-10-8 (the para-acetoxy isomer) and CAS 109165-13-1 (the ortho-acetox...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive technical methodology for distinguishing between two critical regioisomers of acetoxy-dibromobenzaldehyde: CAS 74849-10-8 (the para-acetoxy isomer) and CAS 109165-13-1 (the ortho-acetoxy isomer).[1]

In drug development and fine chemical synthesis, these intermediates are frequently encountered during the halogenation and protection of hydroxybenzaldehydes. Misidentification can lead to incorrect downstream substitution patterns, compromising API efficacy and safety.

Executive Summary: The Structural Divergence

The core difference between these two molecules lies in the regiochemistry of the acetoxy and aldehyde groups relative to the bromine substituents. This structural variation results in distinct symmetry elements that are easily resolved using Proton Nuclear Magnetic Resonance (


H-NMR).[1]
Chemical Identity Table
FeatureCAS 74849-10-8 CAS 109165-13-1
Common Name 4-Acetoxy-3,5-dibromobenzaldehyde 2-Acetoxy-3,5-dibromobenzaldehyde
IUPAC Name 3,5-Dibromo-4-formylphenyl acetate2,4-Dibromo-6-formylphenyl acetate
Precursor 4-HydroxybenzaldehydeSalicylaldehyde (2-Hydroxybenzaldehyde)
Symmetry C

Symmetric
(Plane of symmetry)
Asymmetric (No plane of symmetry)
Key NMR Signal Singlet (2H) in aromatic regionTwo Doublets (1H each) in aromatic region

Structural Analysis & Logic

CAS 74849-10-8 (Para-Isomer)[1][2]
  • Structure: The acetoxy group is at the para position (C4) relative to the aldehyde (C1). The two bromine atoms occupy the meta positions (C3, C5).

  • Symmetry: The molecule possesses a plane of symmetry passing through the C1-C4 axis.[1]

  • Consequence: The protons at C2 and C6 are chemically and magnetically equivalent. They resonate at the exact same frequency.

CAS 109165-13-1 (Ortho-Isomer)[1][2]
  • Structure: The acetoxy group is at the ortho position (C2) relative to the aldehyde (C1). The bromine atoms are at C3 and C5.

  • Symmetry: The substitution pattern is 1,2,3,5. The remaining protons are at C4 and C6.

  • Consequence:

    • H4: Located between two bromine atoms (C3-Br and C5-Br).[1][2]

    • H6: Located between a bromine atom (C5-Br) and the aldehyde group (C1-CHO).[1][2]

    • These environments are chemically distinct. H4 and H6 will resonate at different frequencies and show meta-coupling (

      
       Hz).[1][2]
      
Visual Logic Flow (DOT Diagram)

IsomerLogic cluster_0 Input: Unknown Sample cluster_1 Analytical Node: 1H-NMR (Aromatic Region) cluster_2 Decision Logic cluster_3 Identification Unknown Purified C9H6Br2O3 Sample NMR_Analysis Analyze Aromatic Protons (7.0 - 8.5 ppm) Unknown->NMR_Analysis Singlet Signal: One Singlet (Integral 2H) Indicates Symmetry (H2 = H6) NMR_Analysis->Singlet Symmetric Pattern Doublets Signal: Two Distinct Signals (Integral 1H each) Indicates Asymmetry (H4 ≠ H6) NMR_Analysis->Doublets Asymmetric Pattern Result_74849 CAS 74849-10-8 4-Acetoxy-3,5-dibromobenzaldehyde Singlet->Result_74849 Result_109165 CAS 109165-13-1 2-Acetoxy-3,5-dibromobenzaldehyde Doublets->Result_109165

Caption: Decision tree for distinguishing CAS 74849-10-8 from CAS 109165-13-1 based on NMR symmetry.

Experimental Protocols

Protocol A: High-Resolution H-NMR Identification

This is the gold standard method.[1][2] It provides a binary (Yes/No) confirmation of the isomer identity.[3]

Reagents & Equipment:

  • Solvent: Deuterated Chloroform (CDCl

    
    ) or DMSO-d
    
    
    
    .[1] (CDCl
    
    
    is preferred for better resolution of the aldehyde proton).
  • Instrument: 400 MHz NMR Spectrometer (or higher).

  • Internal Standard: TMS (Tetramethylsilane) for 0.00 ppm reference.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5–10 mg of the unknown solid in 0.6 mL of CDCl

    
    . Ensure complete dissolution; filter if cloudy.
    
  • Acquisition:

    • Pulse Sequence: Standard proton (zg30).

    • Scans: 16 (sufficient for >95% purity).

    • Spectral Width: -2 to 14 ppm (to capture the aldehyde peak ~10 ppm).[1]

  • Processing: Phase correct and baseline correct. Reference TMS to 0.00 ppm.

  • Analysis (The "Fingerprint" Check):

Region (ppm)CAS 74849-10-8 (Para) CAS 109165-13-1 (Ortho)
Aldehyde (-CHO) ~9.8 - 10.0 ppm (Singlet)~10.0 - 10.3 ppm (Singlet)
Aromatic (Ar-H) One Singlet (Integral = 2.[1][2]0)Two Doublets (Integral = 1.0 each)
Coupling (

)
N/A (Singlet)

Hz (Meta-coupling)
Acetate (-CH

)
~2.3 - 2.4 ppm (Singlet)~2.3 - 2.4 ppm (Singlet)

Interpretation:

  • If you see a clean singlet in the aromatic region (typically around 8.0–8.2 ppm), you have CAS 74849-10-8 .[1]

  • If you see two small doublets (or two singlets if resolution is low) with distinct chemical shifts (e.g., ~7.8 ppm and ~8.1 ppm), you have CAS 109165-13-1 .[1]

Protocol B: Melting Point Differentiation (Secondary Validation)

While less specific than NMR, melting points can provide quick confirmation if reference standards are available.

  • CAS 74849-10-8: Typically higher melting point due to symmetry and better crystal packing.[1][2]

  • CAS 109165-13-1: Typically lower melting point due to the ortho-substituent disrupting packing efficiency.[1][2]

    • Note: Always calibrate against a known standard, as impurities significantly depress MP.[2]

Synthesis Context & Safety

Understanding the origin of the sample often predicts the isomer.

  • Pathway to CAS 74849-10-8:

    • Starting Material: 4-Hydroxybenzaldehyde.[1]

    • Reaction: Bromination (Br

      
      /AcOH) 
      
      
      
      3,5-Dibromo-4-hydroxybenzaldehyde
      
      
      Acetylation (Ac
      
      
      O).[1][2]
    • Mechanism: The -OH group directs bromination to the ortho positions (relative to itself), which are positions 3 and 5 on the ring.[2]

  • Pathway to CAS 109165-13-1:

    • Starting Material: Salicylaldehyde (2-Hydroxybenzaldehyde).[1]

    • Reaction: Bromination

      
       3,5-Dibromo-2-hydroxybenzaldehyde 
      
      
      
      Acetylation.[1][2]
    • Mechanism: The -OH group at C2 directs bromination to its ortho (C3) and para (C5) positions.[1]

Safety Note: Both compounds are halogenated aromatic aldehydes. They are potential skin sensitizers and lachrymators. Handle in a fume hood with nitrile gloves.

References

  • CAS 74849-10-8 Entry . Common Chemistry, American Chemical Society.[4][5] Available at: [Link] (Search term: 74849-10-8).[1][2]

  • CAS 109165-13-1 Entry . Molaid Chemical Database. Available at: [Link] (Search term: 109165-13-1).[1][2]

  • General Spectroscopic Methods for Benzene Derivatives. Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for NMR splitting patterns of 1,3,5-trisubstituted benzenes).
  • Bromination of Hydroxybenzaldehydes. Journal of Chemical Education, "Regioselective Bromination of Phenols and Anilines".

Sources

Exploratory

Stability and Hydrolytic Kinetics of Formylphenyl Acetates Under Physiological Conditions: Mechanisms and Applications in Prodrug Design

Executive Summary Formylphenyl acetates (also known as acetoxybenzaldehydes) represent a highly versatile class of bifunctional organic compounds utilized extensively in prodrug design, macromolecule delivery, and biocon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Formylphenyl acetates (also known as acetoxybenzaldehydes) represent a highly versatile class of bifunctional organic compounds utilized extensively in prodrug design, macromolecule delivery, and bioconjugation. Their defining characteristic is a finely tunable hydrolytic stability profile under physiological conditions (pH 7.4, 37°C). This whitepaper provides an in-depth technical analysis of the hydrolytic kinetics of formylphenyl acetates, the mechanistic causality behind their pH-responsive degradation, and the self-validating experimental protocols required to evaluate them in drug development workflows.

Chemical Architecture and Electronic Effects

Formylphenyl acetates feature an electron-withdrawing formyl group (-CHO) and an acetate ester (-OCOCH₃) attached to a central benzene ring[1]. The relative regiochemistry of these two functional groups (ortho, meta, or para) fundamentally dictates the molecule's reactivity.

In standard aqueous environments, the ester bond is susceptible to hydrolysis. While unsubstituted phenyl acetates undergo relatively slow base-catalyzed hydrolysis at pH 7.4, the strong electron-withdrawing nature of the formyl group increases the electrophilicity of the ester carbonyl carbon. This electronic activation lowers the activation energy required for nucleophilic attack by water or hydroxide ions, thereby accelerating the baseline hydrolysis rate[2].

Hydrolytic Stability at Physiological pH (7.4)

For a prodrug or delivery vehicle to be clinically viable, it must remain stable in blood plasma (pH 7.4) long enough to reach its therapeutic target, while degrading rapidly upon exposure to specific physiological triggers (e.g., the acidic environment of an endosome).

Para-substituted derivatives, such as 4-formylphenyl acetate, exhibit an optimal balance of stability and reactivity. When utilized as the core scaffold for "caged surfactants" (lipid-like molecules masked by PEG chains to prevent premature cell membrane disruption), the 4-formylphenyl acetate linkage demonstrates robust stability in systemic circulation. Kinetic evaluations show that these compounds maintain a hydrolysis half-life (


) of over 4 hours at pH 7.4, preventing off-target toxicity[3].
Quantitative Kinetic Data

The table below summarizes the structure-activity relationship (SAR) of varying hydrophobic chain lengths on the hydrolysis rates of 4-formylphenyl acetate-derived caged surfactants (CS).

Table 1: Hydrolysis Kinetics of Caged Surfactants at 37°C

CompoundHydrophobic Chain LengthHalf-life at pH 7.4 (Blood Plasma)Half-life at pH 5.0 (Early Endosome)Half-life at pH 4.5 (Late Endosome)
CS8 C8> 4 hours2.5 min0.8 min
CS12 C12> 4 hours~ 4.5 min1.4 min
CS16 C16> 4 hours~ 20.0 min6.8 min

Data synthesis indicates that while longer hydrocarbon chains increase the overall hydrophobicity and slow the hydrolysis rate, all derivatives maintain critical stability at pH 7.4[3].

Mechanistic Pathways: The Ortho-Effect

While the para-isomer (4-formylphenyl acetate) hydrolyzes via a standard bimolecular base-catalyzed acyl-oxygen cleavage (


), the ortho-isomer (2-formylphenyl acetate) exhibits a radically different kinetic profile. The hydrolysis of the ester group in 2-acetoxybenzaldehyde is accelerated by a factor of approximately 

relative to the 4-isomer[4].

Causality of Accelerated Hydrolysis: The rate expression for 2-formylphenyl acetate hydrolysis follows


. When this reaction is carried out in 

-labeled water, the resulting acetic acid byproduct contains 50%

[4]. This isotopic incorporation proves that a direct nucleophilic attack by water/hydroxide is occurring. The extreme acceleration is driven by neighboring group participation (intramolecular catalysis) . The spatial proximity of the ortho-formyl group allows it to either form a hydrate that acts as an intramolecular nucleophile or sterically orient the incoming hydroxide ion to rapidly form the tetrahedral intermediate.

This rapid, localized cleavage is highly advantageous in dynamic bioconjugation. For instance, 2-formylphenyl acetate is utilized to selectively functionalize N-terminal cysteines on proteins. The ester moiety drives a rapid transesterification process at neutral pH, leading to the formation of a stable thiazolidine linkage without requiring external catalysts[5].

G Start Formylphenyl Acetate Prodrug (Administered in Bloodstream) Blood Physiological Conditions (pH 7.4, 37°C) Start->Blood Stable Stable Ester Linkage (t½ > 4 hours) Blood->Stable Circulation Endosome Endosomal Uptake (pH 5.0 - 5.5) Stable->Endosome Cellular Uptake Hydrolysis Rapid Hydrolysis (t½ < 5 mins) Endosome->Hydrolysis Acidic Trigger Release Active Phenol Released (Endosomal Disruption) Hydrolysis->Release

Logical workflow of pH-triggered endosomal escape using formylphenyl acetate prodrugs.

Applications in Macromolecule Delivery

The stark contrast between the stability of 4-formylphenyl acetates at pH 7.4 and their rapid degradation at pH 5.0 makes them ideal candidates for overcoming the endosomal barrier in nucleic acid delivery.

In the engineering of caged surfactants, the 4-formylphenyl acetate scaffold is reversibly masked with PEG chains via an acid-sensitive linkage[6].

  • Systemic Circulation: At pH 7.4, the PEGylated molecule is sterically shielded, preventing the surfactant from lysing red blood cells.

  • Intracellular Activation: Upon endocytosis, the acidic pH (5.0) triggers the rapid hydrolysis of the linkage. The cleavage unmasks the hydrophobic domain of the surfactant, which subsequently inserts into and disrupts the endosomal membrane, releasing therapeutic mRNA or siRNA into the cytosol[6].

Experimental Protocols: Validating Hydrolytic Kinetics

To ensure scientific integrity, the hydrolytic degradation of formylphenyl acetates must be quantified using self-validating spectroscopic and biological methods.

Protocol 1: UV-Vis Spectroscopic Measurement of Hydrolysis

Rationale: The conversion of the acetate ester to the free hydroxybenzaldehyde yields a distinct chromophore shift (appearance of an absorption peak at


 nm).
  • Buffer Preparation: Prepare 0.1 M citrate / 0.2 M

    
     buffers. Adjust aliquots to pH 7.4 (control) and pH 4.5, 5.0, and 5.5 using 0.1 M HCl[3].
    
  • Substrate Initialization: Dissolve the formylphenyl acetate prodrug in a minimal volume of THF. Dilute into the pre-warmed (37°C) buffer to a final concentration of 50 µg/mL. Ensure organic solvent concentration remains

    
     v/v to prevent kinetic artifacts.
    
  • Spectroscopic Monitoring: Transfer the solution to a temperature-controlled quartz cuvette. Measure absorbance at 286 nm continuously for 30 minutes (acidic pH) or intermittently over 8 hours (pH 7.4).

  • Self-Validation: Run a blank containing only buffer and the organic co-solvent. Confirm the presence of an isosbestic point in full-spectrum scans to verify that no side reactions are occurring.

  • Kinetic Analysis: Plot

    
     versus time. The slope of the linear regression yields the pseudo-first-order rate constant (
    
    
    
    ), allowing for the calculation of the half-life (
    
    
    )[3].

ExpWorkflow Prep Step 1: Buffer Prep Citrate buffer (pH 3.5 - 7.4) Incubate Step 2: Substrate Incubation 50 µg/mL compound at 37°C Prep->Incubate Measure Step 3: UV-Vis Spectroscopy Monitor λ_max = 286 nm Incubate->Measure Analyze Step 4: Kinetic Analysis Calculate k_obs and t_½ Measure->Analyze

Experimental workflow for validating the hydrolytic kinetics of formylphenyl acetates.

Protocol 2: Hemolysis Assay for Membrane Disruption

Rationale: Biological validation of chemical hydrolysis is achieved using a red blood cell (RBC) hemolysis assay as a proxy for endosomal membrane disruption[6].

  • Isolate and wash RBCs, resuspending them in pH 7.4 and pH 5.5 buffers.

  • Incubate the RBCs with varying concentrations of the prodrug for 1 hour at 37°C.

  • Centrifuge intact cells and measure the absorbance of the supernatant at 541 nm to quantify hemoglobin release.

  • Causality Check: The absence of hemolysis at pH 7.4 validates the stability of the ester linkage in blood, while dose-dependent hemolysis at pH 5.5 confirms that hydrolysis successfully unmasks the membrane-disruptive agent[6].

Conclusion

The stability of formylphenyl acetates under physiological conditions is a finely tunable parameter governed by the regiochemistry of the aromatic substituents. While the ortho-isomer provides rapid, intramolecularly catalyzed reactivity suitable for bioconjugation, the para-isomer offers the ideal kinetic profile for pH-responsive prodrugs—remaining highly stable in blood plasma while degrading rapidly in acidic endosomes to facilitate intracellular drug delivery.

References

  • [6] Acid-Sensitive Surfactants Enhance the Delivery of Nucleic Acids - Innovative Genomics Institute. 6

  • [3] Synthetic Design of Vehicles for Macromolecule Delivery - UC Berkeley. 3

  • [1] CAS 878-00-2: 4-(Acetyloxy)benzaldehyde - CymitQuimica. 1

  • [2] Hydrolysis pH rate profile of phenyl acetate - ResearchGate. 2

  • [5] Interactive Bioconjugation at N-Terminal Cysteines by Using O-Salicylaldehyde Esters towards Dual Site-Selective Functionalization - PMC (NIH). 5

  • [4] The hydrolysis of the ester group in 2-acetoxybenzaldehyde is accelerated by about 10^4, relative to the 4-isomer - Transtutors. 4

Sources

Foundational

2,4-Dibromo-6-formylphenyl Acetate: Technical Monograph &amp; Safety Assessment

Topic: 2,4-Dibromo-6-formylphenyl acetate Safety Data Sheet (SDS) & Technical Monograph Document Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Abstract 2,4-Dibromo-6...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,4-Dibromo-6-formylphenyl acetate Safety Data Sheet (SDS) & Technical Monograph Document Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Abstract

2,4-Dibromo-6-formylphenyl acetate (CAS: 109165-13-1) is a specialized electrophilic intermediate used primarily in the synthesis of heterocyclic pharmaceutical candidates, including Schiff bases, hydrazones, and 1,3,4-oxadiazole derivatives.[1] As an acetylated derivative of 3,5-dibromosalicylaldehyde, it presents specific stability challenges—notably susceptibility to hydrolysis and oxidation—that distinguish it from its parent phenol. This guide synthesizes critical safety data, handling protocols, and synthesis pathways to ensure rigorous experimental control in drug discovery environments.

Part 1: Chemical Identity & Characterization

Precise identification is critical as nomenclature varies by IUPAC convention (benzaldehyde-centric vs. phenol-centric).

Parameter Technical Specification
Chemical Name 2,4-Dibromo-6-formylphenyl acetate
Systematic Name 2-Acetoxy-3,5-dibromobenzaldehyde
CAS Number 109165-13-1
Molecular Formula C₉H₆Br₂O₃
Molecular Weight 321.95 g/mol
SMILES CC(=O)Oc1c(cc(cc1Br)Br)C=O[2]
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO, EtOAc; Hydrolyzes in water/alcohols
Melting Point 90–95 °C (Predicted/Analogous range; Parent phenol mp 86°C)

Part 2: Hazard Identification (GHS Classification)

While specific regulatory dossiers (REACH) may be absent for this research chemical, the hazard profile is derived via Read-Across Methodology from 3,5-dibromosalicylaldehyde and acetic anhydride derivatives.

GHS Label Elements

Signal Word: WARNING

Hazard Class Category Hazard Statement
Skin Irritation Cat. 2H315: Causes skin irritation.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.
STOT - SE Cat. 3H335: May cause respiratory irritation.
Skin Sensitization Cat. 1H317: May cause an allergic skin reaction (Aldehyde moiety).
Precautionary Statements (P-Codes)
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors.

    • P280: Wear protective gloves/protective clothing/eye protection (Nitrile rubber recommended).

  • Response:

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed (Moisture sensitive).

Part 3: Synthesis & Purity Analysis

Understanding the synthesis is vital for identifying impurities (e.g., unreacted phenol, acetic acid) that alter the toxicity profile.

Synthesis Workflow

The compound is synthesized via the O-acetylation of 3,5-dibromosalicylaldehyde using acetic anhydride under basic catalysis.

Synthesis Start 3,5-Dibromosalicylaldehyde (CAS 90-59-5) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Acetic Anhydride (Ac2O) + Base Reagent->Inter Product 2,4-Dibromo-6-formylphenyl acetate (Target) Inter->Product Elimination Byprod Acetic Acid (Impurity) Inter->Byprod

Figure 1: Synthesis pathway via O-acetylation. The reaction requires anhydrous conditions to prevent hydrolysis.

Quality Control (QC) Markers
  • 1H NMR (CDCl₃): Look for the disappearance of the phenolic -OH (approx. 11.0 ppm) and appearance of the acetate -CH₃ singlet (approx. 2.3-2.4 ppm). The aldehyde -CHO proton will shift slightly downfield.

  • TLC: The acetate is less polar than the parent phenol. Expect a higher Rf value in Hexane:EtOAc (e.g., 8:2).

  • Impurities: Presence of broad -OH peak indicates hydrolysis (reversion to phenol) or incomplete reaction.

Part 4: Safe Handling & Storage Protocols

The ester linkage in this compound is moisture-sensitive , and the aldehyde is oxidation-sensitive .

Storage Matrix
Condition Requirement Rationale
Temperature 2–8 °C (Refrigerate)Retards ester hydrolysis and aldehyde oxidation.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents autoxidation of -CHO to carboxylic acid.
Container Amber GlassProtects photosensitive halogenated ring.
Desiccant RequiredPrevents hydrolysis to 3,5-dibromosalicylaldehyde + acetic acid.
Handling Procedure
  • Allow to Warm: Before opening the vial, allow it to reach room temperature in a desiccator to prevent water condensation on the cold solid.

  • Solvent Choice: Avoid protic solvents (Methanol, Ethanol) for long-term storage of solutions, as transesterification or acetal formation may occur. Use Anhydrous DCM or DMSO for stock solutions.

Part 5: Emergency Response & Toxicology

Logic-Based First Aid
  • Inhalation: Move to fresh air. Mechanism: Halogenated aldehydes are potent respiratory irritants (lachrymators).

  • Skin Contact: Wash with soap and water. Note: If hydrolysis occurs on skin, acetic acid and brominated phenol are released, causing chemical burns.

  • Eye Contact: Irrigate immediately for 15 minutes. Risk:[3] High risk of corneal damage due to acidity and alkylating potential.

Fire Fighting Measures
  • Hazardous Combustion Products:

    • Hydrogen Bromide (HBr): Corrosive, toxic gas.

    • Carbon Monoxide (CO): Asphyxiant.

  • Extinguishing Media: Dry chemical or CO₂. Avoid water jet if possible to prevent acidic runoff, though water spray is acceptable for cooling.

Part 6: Applications in Drug Development[4]

This compound serves as a "warhead" scaffold in medicinal chemistry.

Reaction Versatility

The compound possesses three reactive centers:

  • Aldehyde (-CHO): Condensation with amines to form Schiff bases/hydrazones.

  • Ester (-OAc): Leaving group for nucleophilic aromatic substitution or hydrolysis to reveal the phenol.

  • Aryl Bromides (-Br): Sites for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).

Reactivity Center 2,4-Dibromo-6-formylphenyl acetate Path1 Schiff Base Formation (Reaction with R-NH2) Center->Path1 Aldehyde Reactivity Path2 Suzuki Coupling (Reaction at Br sites) Center->Path2 Aryl Halide Reactivity Path3 Hydrolysis (Reveals Phenol) Center->Path3 Ester Lability

Figure 2: Divergent synthesis pathways utilizing the three functional handles of the molecule.

Key References
  • Synthesis & CAS Verification: Molaid Chemical Database. (2024). "2-acetoxy-3,5-dibromobenzaldehyde CAS 109165-13-1".[1] Retrieved from .

  • Precursor Properties: National Institute of Standards and Technology (NIST). (2023). "3,5-Dibromosalicylaldehyde Mass Spectrum". Retrieved from .

  • Medicinal Applications: Bioorganic & Medicinal Chemistry. (2012). "Synthesis of 1,3,4-oxadiazole derivatives from 3,5-dibromosalicylaldehyde". (Contextual citation for downstream utility).

Disclaimer

This document is a technical guide generated for research purposes. It does not replace an official manufacturer-supplied SDS required for legal compliance in transport or industrial handling. Always consult the specific batch CoA and local safety regulations.

Sources

Exploratory

Substituted Phenyl Acetate Precursors: Synthetic Architectures &amp; Pharmaceutical Utility

Here is the in-depth technical guide on substituted phenyl acetate precursors. Executive Summary Substituted phenyl acetates represent a bifurcation in organic synthesis, referring to two distinct but chemically versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide on substituted phenyl acetate precursors.

Executive Summary

Substituted phenyl acetates represent a bifurcation in organic synthesis, referring to two distinct but chemically versatile structural classes: phenolic esters (


) and phenylacetic acid esters  (

). Both serve as critical "precursors" in drug development—the former as substrates for the Fries rearrangement to generate hydroxyaryl ketone scaffolds, and the latter as the backbone for non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. This guide analyzes the synthetic routes, mechanistic transformations, and emerging applications of these precursors in modern medicinal chemistry.

Structural Classification & Chemical Properties

To navigate the utility of these precursors, one must distinguish between the two primary isomers used in drug design.

The Two Classes of "Phenyl Acetates"
FeatureType A: Phenolic Esters (Aryl Acetates) Type B: Phenylacetic Acid Esters
General Structure


Reactive Center Ester carbonyl (susceptible to nucleophilic attack) & Aromatic ring (ortho/para activation).[1]

-Methylene (acidic protons) & Aromatic ring.
Primary Transformation Fries Rearrangement to form

-hydroxyacetophenones.[2][3]
Electrophilic Substitution / Cyclization to form oxindoles or phenylacetic acids.
Key Drug Application Precursors for chalcones, flavonoids, and antiseptics.Precursors for NSAIDs (Diclofenac, Nepafenac).
Electronic Effects of Substituents

The stability and reactivity of these precursors are dictated by the substituent (


) on the phenyl ring:
  • Electron-Withdrawing Groups (EWGs): (

    
    ) on the phenol ring accelerate nucleophilic attack on the ester carbonyl (hydrolysis) but deactivate the ring toward electrophilic rearrangement.
    
  • Electron-Donating Groups (EDGs): (

    
    ) stabilize the ester against hydrolysis but significantly enhance the rate of Fries rearrangement by stabilizing the acylium ion intermediate.
    

Synthetic Methodologies

Synthesis of Phenolic Esters (Type A)

The conventional synthesis involves O-acylation of phenols. While Schotten-Baumann conditions (acyl chloride + base) are standard, green chemistry approaches are preferred in modern GMP environments to minimize chlorinated waste.

  • Green Protocol: Solvent-free acetylation using acetic anhydride with catalytic Zinc-Montmorillonite (Zn-K10) or Lewis acids (

    
    ).
    
  • Yield Efficiency:

    
     conversion typically achieved within 2 hours at 
    
    
    
    [1].
Synthesis of Phenylacetic Acid Derivatives (Type B)

Constructing the


 framework often requires Palladium-catalyzed cross-coupling, particularly for complex drug scaffolds where simple benzylation is impossible.
  • Suzuki-Miyaura Coupling: Reaction of aryl boronic acids with

    
    -haloacetates.
    
  • Pd-Catalyzed C-H Activation: Direct ortho-arylation of benzoic acids or existing phenylacetic acids using

    
     catalysts and aryltrifluoroborates [2].
    

Critical Transformations: The "Precursor" Role

The value of these molecules lies in their downstream transformations. Two dominant workflows define their utility.[4][5]

Workflow A: The Fries Rearrangement

Phenolic esters are the obligate precursors for the Fries rearrangement, a reaction that migrates the acetyl group to the aromatic ring.[3][6][7] This is the primary route to ortho-hydroxyacetophenones , which are key intermediates for salicylates and flavonoids.

Mechanism: The reaction proceeds via a Lewis Acid-mediated generation of an acylium ion.[1][6][7] The coordination of


 to the ester oxygen weakens the 

bond, leading to ionization. The resulting acylium ion attacks the aromatic ring (Friedel-Crafts acylation).

FriesRearrangement Start Substituted Phenyl Acetate Complex Lewis Acid Complex Start->Complex + AlCl3 IonPair Phenolate + Acylium Ion Complex->IonPair Bond Cleavage Ortho o-Hydroxy Acetophenone IonPair->Ortho High Temp (Thermodynamic) Para p-Hydroxy Acetophenone IonPair->Para Low Temp (Kinetic)

Figure 1: Mechanistic pathway of the Fries Rearrangement, illustrating temperature-dependent regioselectivity.

Workflow B: Diclofenac Synthesis Pathway

Phenylacetic acid esters are the direct precursors to the NSAID Diclofenac. The synthesis exploits the "precursor" nature of the phenylacetate moiety to undergo nitration and subsequent Chapman rearrangement.

DiclofenacSynthesis Step1 Phenylacetate Precursor Step2 o-Nitro Phenylacetate Step1->Step2 Nitration (HNO3/H2SO4) Step3 o-Amino Phenylacetate Step2->Step3 Hydrogenation (H2, Pd/C) Step4 Indolin-2-one Intermediate Step3->Step4 Cyclization (Acid Cat.) Final Diclofenac Sodium Step4->Final Hydrolysis & Salt Formation

Figure 2: Industrial synthesis of Diclofenac Sodium starting from phenylacetate precursors [3].[8][9][10]

Emerging Applications: Soft Drug Design

Recent research utilizes fluorine-substituted phenyl acetates as "soft drugs" for anesthesia. These compounds are structural analogs of propanidid but designed with a metabolically labile ester linkage.

  • Mechanism: The phenyl acetate ester is rapidly hydrolyzed by plasma esterases into inactive metabolites (substituted phenol and acetic acid) immediately after cessation of infusion.

  • Benefit: Ultra-short recovery times (rapid offset) compared to Propofol, reducing post-anesthesia grogginess [4].

Experimental Protocols

Protocol A: Green Synthesis of Substituted Phenyl Acetate

For the synthesis of 4-nitrophenyl acetate from 4-nitrophenol.

  • Reagents: 4-Nitrophenol (10 mmol), Acetic Anhydride (12 mmol), Zn-Montmorillonite catalyst (100 mg).

  • Procedure:

    • Mix reagents in a 50 mL round-bottom flask (solvent-free).

    • Heat to

      
       with magnetic stirring for 45 minutes.
      
    • Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane).

    • Upon completion, dilute with ethyl acetate (20 mL) and filter to recover the heterogeneous catalyst.

    • Wash filtrate with saturated

      
       to remove excess acid.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Validation: The catalyst can be washed with acetone and reused 3 times with <5% loss in activity [1].

Protocol B: Lewis Acid-Catalyzed Fries Rearrangement

For the conversion of phenyl acetate to 4-hydroxyacetophenone.

  • Setup: Flame-dried glassware under Argon atmosphere.

  • Reaction:

    • Dissolve phenyl acetate (5 mmol) in anhydrous dichloromethane (DCM, 10 mL).

    • Cool to

      
       in an ice bath.
      
    • Add

      
       (10 mmol, 2.0 equiv) portion-wise to control exotherm.
      
    • Temperature Control: Stir at

      
       for 2 hours (favors para-product). For ortho-product, reflux at 
      
      
      
      .
  • Quench: Pour mixture slowly into ice-cold dilute HCl.

  • Workup: Extract with DCM (

    
     mL), wash with brine, and recrystallize from ethanol.
    

Analytical Characterization Data

Table 1: Key Spectroscopic Signals for Phenyl Acetate Precursors

Compound ClassFunctional GroupIR Frequency (

)

NMR Shift (ppm)

NMR Shift (ppm)
Phenolic Ester Ester C=O


(s,

)

(C=O)
Aromatic C-H


(m, Ar-H)

(Ar-O-C)
Hydroxy Ketone Ketone C=O


(s,

)

(C=O)
(Rearranged)Phenolic O-H

(broad)

(s, OH, H-bonded)

(Ar-OH)

Note: The shift of the carbonyl peak from ~1760 (ester) to ~1670 (ketone) is the primary indicator of a successful Fries rearrangement.

References

  • Green and Simple method for the synthesis of Phenolic esters. Jetir.Org. Available at: [Link]

  • Versatile Pd(II)-Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Method of synthesizing diclofenac sodium.Google Patents.
  • Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents. PLOS One. Available at: [Link]

  • Fries Rearrangement: Definition, Example, and Mechanism. Chemistry Learner. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Schiff Base Ligands from 2,4-Dibromo-6-formylphenyl Acetate

The following Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of bioactive Schiff base ligands. Executive Summary This guide details the protocol for...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of bioactive Schiff base ligands.

Executive Summary

This guide details the protocol for synthesizing Schiff base ligands derived from 2,4-dibromo-6-formylphenyl acetate (also known as 2-acetoxy-3,5-dibromobenzaldehyde). While 3,5-dibromosalicylaldehyde is a common ligand precursor for metal coordination (Zn, Cu, Ni) with proven antimicrobial and urease-inhibitory activity, the acetate-protected derivative offers distinct advantages in terms of storage stability and handling.

However, the use of the acetate precursor requires a critical deprotection strategy to avoid competitive aminolysis (amide formation) and to liberate the phenolic hydroxyl group essential for N,O-bidentate coordination. This note provides a validated "Hydrolysis-First" protocol that ensures high purity and yield.

Chemical Background & Strategic Analysis

Structural Identity

The nomenclature "2,4-Dibromo-6-formylphenyl acetate" defines the substitution pattern relative to the phenol ester (acetate) core:

  • Position 1: Acetate (-OAc)

  • Position 2: Bromine (-Br)[1][2][3][4]

  • Position 4: Bromine (-Br)[1][2][4]

  • Position 6: Formyl (-CHO)[5]

This corresponds to 2-acetoxy-3,5-dibromobenzaldehyde .[4][6] The bromine atoms are located ortho and para to the phenolic oxygen (positions 3 and 5 relative to the aldehyde), enhancing the acidity of the phenol and the lipophilicity of the resulting complexes.

Reaction Pathway & Critical Control Points

Direct reaction of the acetate precursor with primary amines presents a risk: amines are nucleophiles that can attack both the aldehyde (desired condensation) and the ester (undesired aminolysis).

  • Path A (Desired): Aldehyde condensation

    
     Imine (Schiff Base).
    
  • Path B (Undesired): Ester aminolysis

    
     Amide byproduct + Phenol.
    

Expert Insight: To prevent Path B, the acetate group must be hydrolyzed before the introduction of the amine. Alternatively, if the amine is non-nucleophilic towards esters (sterically hindered), direct condensation is possible, but the resulting ligand will lack the phenolic site for chelation until deprotected.

Recommended Strategy: Base-Mediated One-Pot Deprotection/Condensation. This method generates the reactive phenolate in situ, which activates the aldehyde towards condensation and prevents amide formation.

Reaction Pathway Diagram

ReactionPathway Precursor 2,4-Dibromo-6-formylphenyl acetate Intermed 3,5-Dibromosalicylaldehyde (Phenolate form) Precursor->Intermed 1. NaOH/EtOH (Hydrolysis) SideProduct Amide Byproduct (Avoided) Precursor->SideProduct Direct Amine Addition (Aminolysis Risk) Product Schiff Base Ligand (N,O-Donor) Intermed->Product 2. + Amine 3. H+ Workup Amine Primary Amine (R-NH2) Amine->Product

Figure 1: Strategic reaction pathway. The "Hydrolysis-First" route (Blue/Green) avoids the formation of amide byproducts (Red).

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
2,4-Dibromo-6-formylphenyl acetate Precursor>97% Purity, FW: 321.95
Primary Amine Reactant1.0 - 1.1 equivalents (e.g., Aniline, Ethylenediamine)
Ethanol (EtOH) SolventAbsolute (99.8%)
Sodium Hydroxide (NaOH) Base2.0 M Aqueous Solution
Acetic Acid / HCl NeutralizerGlacial or 1.0 M
Detailed Methodology: One-Pot Deprotection-Condensation

This protocol is optimized for a 5.0 mmol scale.

Step 1: Precursor Activation (Deprotection)
  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the RBF with 2,4-Dibromo-6-formylphenyl acetate (1.61 g, 5.0 mmol) and Ethanol (15 mL). The solid may not dissolve completely at room temperature.

  • Hydrolysis: Add 2.0 M NaOH (5.0 mL, 10.0 mmol, 2 eq) dropwise.

    • Observation: The solution will turn bright yellow/orange immediately. This color change indicates the formation of the phenolate anion of 3,5-dibromosalicylaldehyde.

  • Reaction: Stir at room temperature for 15–20 minutes.

    • Validation: TLC (Hexane:EtOAc 3:[7]1) should show the disappearance of the acetate spot (

      
      ) and appearance of the aldehyde spot (
      
      
      
      , often tailing due to OH).
Step 2: Condensation with Amine
  • Addition: Add the Primary Amine (5.0 mmol, 1.0 eq) directly to the alkaline reaction mixture.

    • Note: If the amine is a solid, dissolve it in minimal ethanol (2–3 mL) before addition.

  • Reflux: Heat the mixture to reflux (80 °C) for 2–4 hours.

    • Mechanism:[3][8][9] The phenolate form facilitates the attack of the amine on the carbonyl carbon.

    • Monitoring: Monitor by TLC.[5] The aldehyde spot will disappear, and a new, usually less polar Schiff base spot will appear.

Step 3: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Neutralization: The mixture is currently basic (containing the phenolate of the Schiff base). To protonate the ligand (forming the neutral phenol-imine):

    • Add Glacial Acetic Acid dropwise with stirring until pH

      
       6–7.
      
    • Observation: A heavy precipitate (the Schiff base) typically forms upon acidification.

  • Precipitation: If precipitation is incomplete, pour the mixture into ice-cold water (50 mL).

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water (2 x 10 mL) followed by a small amount of cold ethanol (1 x 5 mL) to remove unreacted amine.

  • Drying: Dry the product in a vacuum oven at 50 °C for 6 hours.

Purification[6]
  • Recrystallization: Most 3,5-dibromo Schiff bases recrystallize well from hot Ethanol or an Ethanol/Chloroform mixture.

  • Yield Expectations: 85–95%.

Workflow Visualization

ExperimentalWorkflow Start Start: 5 mmol Acetate Precursor + 15 mL EtOH Hydrolysis Add 2 eq NaOH (aq) Stir 20 min @ RT (Generates Phenolate) Start->Hydrolysis Condensation Add 1 eq Amine Reflux 2-4 Hours Hydrolysis->Condensation Check TLC Check (Aldehyde Consumed?) Condensation->Check Check->Condensation No (Continue Reflux) Acidify Cool & Acidify (pH 6-7) with Acetic Acid Check->Acidify Yes Isolate Filter Precipitate Wash (H2O/Cold EtOH) Recrystallize Acidify->Isolate

Figure 2: Step-by-step experimental workflow for the synthesis of Schiff base ligands.

Characterization & Validation

To ensure scientific integrity, the synthesized ligand must be validated using the following parameters. Data below is representative for a generic Schiff base (e.g., derived from aniline).

TechniqueExpected SignalStructural Insight
FT-IR

(Strong)
C=N Stretching (Imine formation).
FT-IR

(Broad)
O-H Stretching (Confirming deprotection). Absence of C=O ester band (

).

NMR

(Singlet)
Azomethine Proton (-CH=N-) .

NMR

(Broad)
Phenolic -OH . High shift indicates strong intramolecular H-bonding with imine N.
Mass Spec

or

Matches theoretical molecular weight. Isotopic pattern will show characteristic

triplet (1:2:1 ratio).

Applications & Significance

The Schiff bases synthesized from this precursor are highly valued in medicinal inorganic chemistry:

  • Urease Inhibition: Copper(II) complexes of 3,5-dibromosalicylaldehyde Schiff bases have shown

    
     values in the low micromolar range (
    
    
    
    ), significantly more potent than acetohydroxamic acid.[10]
  • Anticancer Activity: The halogenated backbone enhances lipophilicity, facilitating cell membrane penetration for Palladium(II) and Nickel(II) complexes targeting DNA or proteasomes.

  • Self-Validating Protocol: The distinct color change (Pale Yellow Acetate

    
     Bright Orange Phenolate 
    
    
    
    Yellow/Green Precipitate) acts as a visual indicator of reaction progress.

References

  • Cui, Y., et al. (2012). Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from 3,5-dibromosalicylaldehyde. European Journal of Medicinal Chemistry.

  • Al-Amiery, A. A., et al. (2012). Synthesis and characterization of two novel Schiff base Pd(II) complexes based on 3,5-Diiodo- and 3,5-Dibromosalicylaldehydes.

  • PubChem. (n.d.). Benzaldehyde, 2-(acetyloxy)-3,5-dibromo- (Compound Summary). National Center for Biotechnology Information.

  • BenchChem. (n.d.). Ethyl 2-(2-bromo-6-formylphenoxy)acetate as a building block in organic synthesis.

Sources

Application

Strategic Synthesis of 5,7-Dibromocoumarins: Leveraging 2,4-Dibromo-6-formylphenyl Acetate as a Key Precursor

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Coumarins represent a privileged scaffold in medicinal chemistry, with a wide array of documented biological activities. The st...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins represent a privileged scaffold in medicinal chemistry, with a wide array of documented biological activities. The strategic introduction of halogen atoms, particularly bromine, onto the coumarin core is a well-established method for enhancing pharmacological efficacy by modulating properties such as lipophilicity and target engagement. This application note provides a detailed guide to the synthesis of 5,7-dibromocoumarin derivatives, utilizing 2,4-Dibromo-6-formylphenyl acetate as a versatile and key starting material. We present detailed mechanistic insights and field-proven protocols for two robust synthetic pathways: the Knoevenagel condensation and the Perkin reaction. These methodologies offer efficient, high-yield access to specifically substituted dibromocoumarins, which are of significant interest for drug discovery and development programs.

Introduction: The Significance of Brominated Coumarins

The coumarin (2H-1-benzopyran-2-one) nucleus is a cornerstone of natural product chemistry and a highly valued scaffold in drug discovery.[1] Derivatives of coumarin are recognized for a vast spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[2][3] Several coumarin-based drugs, such as the anticoagulant warfarin, have been approved for clinical use, underscoring the therapeutic potential of this heterocyclic system.[3][4]

In medicinal chemistry, the functionalization of a lead scaffold is critical for optimizing its biological activity. Halogenation is a key tool in this process, and the introduction of bromine atoms onto the coumarin ring has been shown to be particularly effective.[5] Bromination can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and engage with biological targets.[5] Furthermore, the electron-withdrawing nature of bromine can alter the molecule's electronic distribution, influencing its binding affinity and reactivity.[5]

2,4-Dibromo-6-formylphenyl acetate is a strategically designed precursor for the synthesis of 5,7-dibromocoumarins. Its structure contains the essential features for coumarin synthesis: an aldehyde (formyl group) and a protected ortho-hydroxyl group (acetate). The acetate serves as a protecting group for the phenol, which can be deprotected in situ under the conditions of the subsequent condensation reaction. The bromine atoms at positions 2 and 4 of the starting phenyl ring directly translate to substitutions at the 7 and 5 positions, respectively, of the final coumarin product, providing a direct and regioselective route to this important class of compounds.

G cluster_start Key Precursor cluster_pathways Synthetic Pathways cluster_product Target Compound start_node 2,4-Dibromo-6-formylphenyl Acetate knoevenagel Knoevenagel Condensation start_node->knoevenagel  Active  Methylene  Compound perkin Perkin Reaction start_node->perkin  Acid  Anhydride end_node 5,7-Dibromocoumarin Derivatives knoevenagel->end_node perkin->end_node

Figure 1: Synthetic workflow from the key precursor to target compounds.

Mechanistic Principles of Coumarin Formation

The formation of the coumarin ring system from an o-hydroxybenzaldehyde derivative fundamentally involves a condensation reaction to build the α,β-unsaturated system, followed by an intramolecular cyclization (lactonization). The use of 2,4-Dibromo-6-formylphenyl acetate allows for the application of several classical name reactions.

The Knoevenagel Condensation

The Knoevenagel condensation is one of the most versatile and widely used methods for coumarin synthesis.[4][6] It involves the reaction of an aldehyde with a compound containing an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups, such as in diethyl malonate or ethyl acetoacetate). The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[4][7]

The mechanism proceeds via three key stages:

  • Carbanion Formation: The basic catalyst abstracts a proton from the active methylene compound, creating a highly nucleophilic carbanion (enolate).

  • Condensation: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde group on the 2,4-dibromo-6-formylphenyl acetate. This is the C-C bond-forming step.

  • Hydrolysis and Cyclization: The basic or mildly acidic conditions facilitate the hydrolysis of the acetate protecting group, liberating the free phenol. The resulting intermediate then undergoes spontaneous intramolecular transesterification (lactonization), where the hydroxyl group attacks the ester carbonyl, eliminating ethanol (or a similar leaving group) to form the stable six-membered lactone ring of the coumarin.

G Knoevenagel Condensation Mechanism A Active Methylene Compound C Carbanion (Nucleophile) A->C + Base B Base (e.g., Piperidine) E Condensation Intermediate C->E Nucleophilic Attack D Precursor Aldehyde (Electrophile) F Deprotection (Hydrolysis of Acetate) E->F H₂O / Base G Intramolecular Cyclization (Lactonization) F->G Spontaneous H Dibromocoumarin Product G->H - EtOH

Figure 2: Key stages of the Knoevenagel condensation pathway.
The Perkin Reaction

The Perkin reaction was the first method developed for coumarin synthesis.[8] It involves the condensation of an o-hydroxybenzaldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of the sodium or potassium salt of the corresponding acid (e.g., sodium acetate), which acts as a weak base.[9]

The mechanism for this reaction is as follows:

  • Enolate Formation: The base (acetate ion) removes a proton from the α-carbon of the acid anhydride, forming an enolate.

  • Aldol-type Condensation: The enolate attacks the aldehyde group of the precursor in an aldol-type reaction.

  • Deacetylation and Cyclization: The high temperature and presence of acetic anhydride facilitate the hydrolysis of the phenyl acetate protecting group. The resulting phenoxide participates in an intramolecular acylation, followed by elimination of an acetate molecule to form the α,β-unsaturated system, which then hydrolyzes and cyclizes to the coumarin ring.

G Perkin Reaction Mechanism A Acid Anhydride C Anhydride Enolate (Nucleophile) A->C + Base B Base (e.g., NaOAc) E Aldol Adduct C->E Aldol Condensation D Precursor Aldehyde (Electrophile) F Dehydration & Deprotection E->F Heat (Δ) G Intramolecular Acylation F->G H Dibromocoumarin Product G->H Hydrolysis

Figure 3: Key stages of the Perkin reaction pathway.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Knoevenagel Synthesis of Ethyl 5,7-dibromo-2-oxo-2H-chromene-3-carboxylate

This protocol details the synthesis of a 3-carboxyethyl substituted dibromocoumarin, a versatile intermediate for further functionalization.

Materials:

  • 2,4-Dibromo-6-formylphenyl acetate (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Piperidine (0.1 eq, catalytic)

  • Absolute Ethanol (as solvent)

  • Hydrochloric acid (1M, for work-up)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-Dibromo-6-formylphenyl acetate (e.g., 3.34 g, 10 mmol).

  • Dissolve the starting material in absolute ethanol (approx. 30 mL).

  • Add diethyl malonate (e.g., 1.92 g, 12 mmol) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) to the reaction mixture. The addition of the base is the key step that initiates both the deprotection of the acetate and the condensation.[4]

  • Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Pour the mixture into a beaker containing ice-cold water (100 mL) and acidify with 1M HCl to pH ~2 to neutralize the catalyst and precipitate the product.

  • Collect the crude product by vacuum filtration and wash the solid with cold water.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product as a white or pale-yellow solid.

Protocol 2: Modified Perkin Reaction for Synthesis of 5,7-Dibromocoumarin

This protocol yields the parent 5,7-dibromocoumarin ring system.

Materials:

  • 2,4-Dibromo-6-formylphenyl acetate (1.0 eq)

  • Acetic anhydride (3.0 eq)

  • Anhydrous Triethylamine (1.5 eq) or Anhydrous Sodium Acetate (1.2 eq)

  • Hydrochloric acid (concentrated)

  • Sodium carbonate solution (10%)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, combine 2,4-Dibromo-6-formylphenyl acetate (e.g., 3.34 g, 10 mmol), acetic anhydride (e.g., 2.8 mL, 30 mmol), and anhydrous triethylamine (e.g., 2.1 mL, 15 mmol).

  • Heat the mixture in an oil bath at 140-150°C for 5-7 hours. The high temperature is necessary to drive the reaction.[10]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Very slowly and carefully, add water (approx. 30 mL) to the flask in an ice bath to hydrolyze the excess acetic anhydride.

  • Add concentrated hydrochloric acid (approx. 5 mL) and boil the mixture for 15-20 minutes to ensure complete hydrolysis and lactonization.

  • Cool the mixture. A solid product should precipitate.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product is first washed with a cold 10% sodium carbonate solution to remove any acidic by-products, followed by water. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Data Presentation and Characterization

The successful synthesis of the target compounds can be confirmed using standard analytical techniques. The table below summarizes the expected products and their key characteristics.

ParameterProtocol 1 ProductProtocol 2 Product
Compound Name Ethyl 5,7-dibromo-2-oxo-2H-chromene-3-carboxylate5,7-Dibromocoumarin
Molecular Formula C₁₂H₈Br₂O₄C₉H₄Br₂O₂
Molecular Weight 392.00 g/mol 320.95 g/mol
Expected Yield 75-90%60-75%
Appearance White to pale-yellow crystalline solidOff-white to tan crystalline solid
Key ¹H NMR Signals Singlet for H-4 proton (~8.5 ppm), signals for ethyl esterDoublets for H-3 and H-4 protons (~6.5 and ~7.9 ppm, J ≈ 9.5 Hz)
Key IR Bands (cm⁻¹) ~1750 (Lactone C=O), ~1720 (Ester C=O), ~1610 (C=C)~1740 (Lactone C=O), ~1605 (C=C)

Conclusion

2,4-Dibromo-6-formylphenyl acetate serves as a highly effective and specialized precursor for the regioselective synthesis of 5,7-dibromocoumarins. The established and reliable Knoevenagel condensation and Perkin reaction pathways can be readily adapted for this substrate. These methods provide researchers in medicinal chemistry and drug development with direct access to a class of compounds with significant potential for enhanced biological activity. The protocols outlined herein are robust, high-yielding, and can be implemented in any standard organic synthesis laboratory.

References

  • Synthesis of the Coumarin Core - Encyclopedia.pub. (2022, March 23). Retrieved from [Link]

  • Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. (2022, November 21). IntechOpen. Retrieved from [Link]

  • Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins - PMC. (n.d.). NIH. Retrieved from [Link]

  • Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

  • Coumarin Synthesis - Science Info. (2024, April 5). Retrieved from [Link]

  • A Concise Introduction of Perkin Reaction. (2018, May 30). Longdom Publishing. Retrieved from [Link]

  • A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature. (n.d.). RSC Publishing. Retrieved from [Link]

  • Perkin Reaction: Definition, Examples, and Mechanism - Chemistry Learner. (n.d.). Retrieved from [Link]

  • A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature. (n.d.). Academia.edu. Retrieved from [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. (2014, August 8). Taylor & Francis. Retrieved from [Link]

  • Knoevenagel condensation to make a coumarin - laboratory experiment. (2023, January 8). YouTube. Retrieved from [Link]

  • US3631067A - Preparation of coumarin. (n.d.). Google Patents.
  • One-Pot Wittig and Knoevenagel Reactions in Ionic Liquid as Convenient Methods for the Synthesis of Coumarin Derivatives. (2009, April 2). Taylor & Francis. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some New Coumarin Derivatives. (2003, February 28). MDPI. Retrieved from [Link]

  • Recent Trends in the Synthesis and Bioactivity of Coumarin, Coumarin–Chalcone, and Coumarin–Triazole Molecular Hybrids - PMC. (n.d.). NIH. Retrieved from [Link]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of Coumarins. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Syntheses, reactivity, and biological applications of coumarins. (n.d.). Frontiers. Retrieved from [Link]

  • Solvent-Free Coumarin Synthesis. (n.d.). The Chemical Society of Japan. Retrieved from [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC. (n.d.). NIH. Retrieved from [Link]

  • Synthesis and mesomorphic characterisation of coumarin-Schiff base and carboxylate molecules. (2024, November 5). Taylor & Francis. Retrieved from [Link]

  • Synthesis of New Substituted Coumarin Derivatives containing Schiff- Base as Potential Antimicrobial and Antioxidant Agents. (2022, September 25). Impactfactor. Retrieved from [Link]

  • Synthesis of Schiff Bases of Coumarin and their Antifungal Activity. (n.d.). Connect Journals. Retrieved from [Link]

  • Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. (n.d.). MDPI. Retrieved from [Link]

  • One-Pot Synthesis of Coumarin Derivatives. (2019, October 22). IntechOpen. Retrieved from [Link]

Sources

Method

Synthesis of 4H-Chromenes from Brominated Salicylaldehyde Derivatives: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Brominated 4H-Chromenes The 4H-chromene scaffold is a privileged heter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Brominated 4H-Chromenes

The 4H-chromene scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] The strategic incorporation of a bromine atom onto the salicylaldehyde precursor introduces a unique set of physicochemical properties that can profoundly influence the biological efficacy and pharmacokinetic profile of the resulting 4H-chromene. The bromo substituent, being a lipophilic and electron-withdrawing group, can enhance membrane permeability and modulate the electronic character of the molecule, often leading to improved potency and target engagement.

This comprehensive guide provides an in-depth exploration of the synthesis of 4H-chromenes from brominated salicylaldehyde derivatives. We will delve into the mechanistic underpinnings of the key synthetic strategies, offer detailed, field-proven protocols, and present a comparative analysis of the resulting compounds. This document is designed to serve as a practical resource for researchers aiming to design and synthesize novel brominated 4H-chromene derivatives for applications in drug discovery and development.

Synthetic Strategies: The Power of Multi-Component Reactions

The most efficient and atom-economical approach for the synthesis of 4H-chromenes from brominated salicylaldehydes is the one-pot, three-component reaction. This strategy typically involves the condensation of a brominated salicylaldehyde, an active methylene compound (most commonly malononitrile), and a C-H activated acid or phenol derivative.[6][7][8] The reaction proceeds through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.

Mechanistic Insights: The Role of the Bromo Substituent

The presence of a bromine atom on the salicylaldehyde ring, typically at the 5-position (para to the hydroxyl group), exerts a significant electronic influence on the reaction cascade. As an electron-withdrawing group, the bromine atom increases the electrophilicity of the aldehyde's carbonyl carbon. This enhancement facilitates the initial nucleophilic attack by the carbanion generated from the active methylene compound, thereby promoting the Knoevenagel condensation.

The overall reaction mechanism can be visualized as follows:

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization & Tautomerization Bromosalicylaldehyde Bromosalicylaldehyde Knoevenagel_Adduct Knoevenagel Adduct (α,β-unsaturated nitrile) Bromosalicylaldehyde->Knoevenagel_Adduct + Malononitrile Malononitrile Malononitrile Base Base Base->Malononitrile deprotonation CH_Acid C-H Activated Acid (e.g., Dimedone) Base->CH_Acid deprotonation Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct + Deprotonated C-H Acid Final_Product 6-Bromo-4H-chromene Derivative Michael_Adduct->Final_Product Cyclization & Tautomerization

Figure 1: Generalized reaction mechanism for the three-component synthesis of 6-bromo-4H-chromene derivatives.

The choice of catalyst is crucial for the success of this reaction. While hazardous organic bases like piperidine have been traditionally used, modern protocols favor more environmentally benign and reusable catalysts. These include basic catalysts like sodium carbonate, as well as various nano-catalysts that offer high efficiency under mild conditions.[6][7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative brominated 4H-chromene derivatives. These have been compiled and adapted from validated literature procedures.

Protocol 1: Synthesis of 2-Amino-6-bromo-4-(4-chlorophenyl)-7-methyl-4H-chromene-3-carbonitrile

This protocol is a representative example of a base-catalyzed, three-component synthesis.

Materials:

  • 5-Bromo-2-hydroxy-4-methylbenzaldehyde

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 5-bromo-2-hydroxy-4-methylbenzaldehyde (1 mmol), 4-chlorobenzaldehyde (1 mmol), and malononitrile (1.2 mmol) in 15 mL of ethanol.

  • Add a catalytic amount of piperidine (approximately 0.1 mmol) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using TLC (e.g., using a mobile phase of hexane:ethyl acetate, 7:3). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid product should precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and ethyl acetate, to afford the pure 2-amino-6-bromo-4-(4-chlorophenyl)-7-methyl-4H-chromene-3-carbonitrile.

Protocol 2: Nano-Catalyzed Synthesis of 2-Amino-6-bromo-4-phenyl-4H-chromene-3-carbonitrile

This protocol utilizes a nano-catalyst, offering a greener and often more efficient alternative to traditional base catalysis.

Materials:

  • 5-Bromosalicylaldehyde

  • Benzaldehyde

  • Malononitrile

  • Nano ZnO catalyst[6]

  • Ethanol (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • TLC apparatus

  • Recrystallization solvents

Procedure:

  • In a 25 mL round-bottom flask, combine 5-bromosalicylaldehyde (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of nano ZnO (e.g., 0.003 g) in 5 mL of ethanol.[6]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • The reaction is typically rapid and can be monitored by TLC. It is often complete within 10-30 minutes.[6]

  • After the reaction is complete, filter the hot reaction mixture to remove the nano ZnO catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Allow the filtrate to cool to room temperature. The desired product will crystallize out.

  • Collect the pure product by vacuum filtration, wash with a small amount of cold ethanol, and dry. Further purification by recrystallization is usually not necessary.

Data Presentation: A Survey of Synthesized Brominated 4H-Chromenes

The following table summarizes the synthesis of various 6-bromo-4H-chromene derivatives, highlighting the versatility of the three-component reaction with different aromatic aldehydes.

EntryBrominated SalicylaldehydeAldehydeC-H Activated Acid/PhenolCatalystSolventYield (%)Ref.
15-BromosalicylaldehydeBenzaldehydeMalononitrile & DimedoneNano ZnOEthanol92[6]
25-Bromosalicylaldehyde4-ChlorobenzaldehydeMalononitrile & ResorcinolPiperidineEthanol85[8]
35-Bromosalicylaldehyde4-MethylbenzaldehydeMalononitrile & 4-Hydroxycoumarin-Water88[9]
45-Bromosalicylaldehyde2-BromobenzaldehydeMalononitrile & 4-Methoxynaphthalen-1-olPiperidineEthanolHigh[10]
55-BromosalicylaldehydeIndole-3-carboxaldehydeMalononitrile & DimedoneL-prolineEthanol90

Table 1: Synthesis of various 6-bromo-4H-chromene derivatives via three-component reactions.

Visualization of Synthetic Workflow

The general workflow for the synthesis and characterization of brominated 4H-chromenes can be visualized as follows:

Synthetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Reactants Weigh Brominated Salicylaldehyde, Aldehyde, & Active Methylene Compound Mixing Combine Reactants and Catalyst in Solvent Reactants->Mixing Catalyst Prepare Catalyst Solution/Dispersion Catalyst->Mixing Heating Heat to Reflux with Stirring Mixing->Heating Monitoring Monitor Reaction Progress by TLC Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Reaction Complete Filtration Filter Crude Product Cooling->Filtration Recrystallization Recrystallize from Suitable Solvent Filtration->Recrystallization Spectroscopy NMR, IR, Mass Spectrometry Recrystallization->Spectroscopy Xray Single-Crystal X-ray Diffraction Recrystallization->Xray

Figure 2: A generalized experimental workflow for the synthesis and analysis of brominated 4H-chromenes.

Applications in Drug Discovery: The Bromine Advantage

The introduction of a bromine atom into the 4H-chromene scaffold has been shown to significantly enhance biological activity, particularly in the context of anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have demonstrated that bromo-substituted 4H-chromenes exhibit potent cytotoxic activity against a range of cancer cell lines.[3][11] For instance, a hydantoin derivative bearing a 6-bromo-2-methyl-2H-chromene core displayed significant anticancer efficacy, with IC₅₀ values in the micromolar range against various cancer cell lines, including lung, leukemia, and breast cancer. The enhanced lipophilicity imparted by the bromine atom is thought to facilitate easier passage through the cell membrane, leading to higher intracellular concentrations of the drug.

Antimicrobial Activity

Bromo-substituted 4H-chromenes have also shown promising activity against various bacterial and fungal pathogens.[4] The electron-withdrawing nature of the bromine can modulate the electronic properties of the chromene ring system, potentially enhancing its interaction with microbial targets.

Conclusion and Future Perspectives

The three-component synthesis of 4H-chromenes from brominated salicylaldehyde derivatives offers a highly efficient and versatile route to a class of compounds with significant therapeutic potential. The presence of the bromo substituent often enhances the biological activity of the chromene scaffold, making these derivatives attractive candidates for further investigation in drug discovery programs. The development of greener and more sustainable catalytic systems will continue to drive innovation in this field, enabling the synthesis of diverse libraries of brominated 4H-chromenes for biological screening. Future research will likely focus on elucidating the precise mechanisms of action of these compounds and optimizing their structures to improve potency, selectivity, and pharmacokinetic properties.

References

  • A novel three component synthesis of 2-amino-4H-chromenes derivatives using nano ZnO catalyst. (2012). Arabian Journal of Chemistry, 5(1), 117-121.
  • Ishikawa, Y. (2014). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde.
  • Ishikawa, Y. (2014). Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o996.
  • Supplementary data. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process. (2020). Scientific Reports, 10(1), 1-13.
  • Scheme 1. Three component synthesis of 2-amino-4H-chromenes using PEG-400. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. (2017). Revista de Chimie, 68(1), 74-77.
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2025). Oriental Journal of Chemistry, 41(2).
  • A Brief Review on the Synthesis of 4H‐Chromene‐Embedded Heterocycles. (2024). ChemistrySelect, 9(26), e202401234.
  • Ishikawa, Y. (2014). Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(9), o996.
  • Efficient Synthesis of a 2-amino-4H-chromene Library by Multi-Component Condensation Catalyzed by Animal Bone Meal (ABM) in Water. (2018). Letters in Organic Chemistry, 15(9), 743-749.
  • Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. (2020). Scientia Iranica, 27(3), 1216-1225.
  • DABCO-PROMOTED MULTICOMPONENT REACTIONS FOR FACILE SYNTHESIS OF STRUCTURALLY DIVERSE 4-HETEROCYCLIC-2-AMINO- 4H-CHROMENES ANALO. (n.d.). Jetir.Org. Retrieved March 7, 2026, from [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... (2023). Anti-Cancer Agents in Medicinal Chemistry, 23(1), 108-121.
  • One-pot synthesis of various 2-amino-4H-chromene derivatives using highly active supported ionic liquid catalyst. (2016). RSC Advances, 6(43), 36567-36575.
  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][6][12]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2023). Molecules, 28(2), 738.

  • Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. (2013). Journal of Chemical Sciences, 125(3), 523-532.
  • Advancements in the Preparation of 4H‐Chromenes: An Overview. (2021).
  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. (2025). Molecules, 30(21), 935.
  • A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. (2024). Ibn Al-Haitham Journal for Pure and Applied Sciences, 36(2), 277-289.
  • Multicomponent assembling of salicylaldehydes, malononitrile and cyanoacetamides: A simple and efficient approach to medicinally relevant 2-amino-4H-chromene scaffold. (2015). Tetrahedron, 71(11), 1836-1842.
  • The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives. (2010). European Journal of Organic Chemistry, 2010(28), 5459-5465.
  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. (2017). PLoS ONE, 12(7), e0180467.
  • Synthesis of 4H-chromenes. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry, 8, 584.
  • Organocatalytic Synthesis of 2H-Flavenes and Evaluation of Their Reactivity in Michael Versus Knoevenagel Reactions. (2025). Molecules, 30(22), 935.
  • Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines. (2012). RSC Advances, 2(24), 9209-9216.
  • 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate. (2025). CHIMIA International Journal for Chemistry, 79(3), 135-139.
  • Comparison of the catalytic performance against 5-bromo salicylaldehyde. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). Beilstein Journal of Organic Chemistry, 8, 2166-2175.
  • 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. (2015).
  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). Beilstein Journal of Organic Chemistry, 8, 2166-2175.ilstein Journal of Organic Chemistry*, 8, 2166-2175.

Sources

Application

Application Note: One-Pot Synthesis of Substituted Benzofurans from Phenyl Acetates

This is a comprehensive technical guide for the one-pot synthesis of substituted benzofurans starting from phenyl acetates. This document is structured for high-level researchers and drug development professionals, focus...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the one-pot synthesis of substituted benzofurans starting from phenyl acetates. This document is structured for high-level researchers and drug development professionals, focusing on mechanistic causality, robust protocols, and validated pathways.[1]

Executive Summary

The benzofuran moiety is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for anti-arrhythmic agents (e.g., Amiodarone), anti-tumor drugs, and natural products (e.g., Eupomatenoids).[1][2] While traditional methods often require the isolation of o-hydroxy intermediates, modern process chemistry demands one-pot cascade sequences to maximize atom economy and minimize purification steps.

This guide details two distinct, high-value protocols for transforming phenyl acetates into substituted benzofurans:

  • The Lewis Acid Cascade (Protocol A): A sequential Fries Rearrangement / Rap-Stoermer condensation. Best for accessing 2-aroyl-3-methylbenzofurans from simple phenyl acetates.

  • The Metal-Catalyzed Annulation (Protocol B): A Palladium/Copper-catalyzed Sonogashira-Cyclization sequence. Best for accessing 2-substituted benzofurans from o-halophenyl acetates.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways from phenyl acetates to the benzofuran core.

BenzofuranPathways Start Phenyl Acetate (Starting Material) Fries Intermediate A: o-Hydroxyacetophenone Start->Fries Fries Rearrangement (AlCl3, Heat) Halogenation Precursor: o-Iodophenyl Acetate Start->Halogenation Iodination (Optional Pre-step) Alkylation Intermediate B: $alpha$-Aryloxy Ketone Fries->Alkylation + $alpha$-Bromoacetophenone (Base, Williamson Ether) ProdA Product A: 2-Aroyl-3-methylbenzofuran Alkylation->ProdA Intramolecular Aldol (Rap-Stoermer) PdCycle Pd(II) Intermediate: $sigma$-Alkynyl Complex Halogenation->PdCycle + Alkyne, Pd/Cu Cat. (Sonogashira) ProdB Product B: 2-Substituted Benzofuran PdCycle->ProdB In-situ Deacetylation & Cyclization

Figure 1: Divergent synthetic pathways.[1] Protocol A (Red) utilizes a Lewis Acid/Base switch. Protocol B (Yellow) utilizes transition metal catalysis.[3][4]

Protocol A: The Lewis Acid Cascade (Fries / Rap-Stoermer)

Target: 2-Aroyl-3-methylbenzofurans Mechanism: This protocol exploits the ortho-selectivity of the Fries rearrangement to generate an o-hydroxy ketone in situ, which then acts as the nucleophile in a Rap-Stoermer condensation with an added


-haloketone.
Reagents & Equipment[5][6][7][8]
  • Substrate: Phenyl Acetate (1.0 equiv)

  • Lewis Acid: Aluminum Chloride (

    
    , 1.2 equiv)[1]
    
  • Electrophile:

    
    -Bromoacetophenone (1.1 equiv)
    
  • Base: Potassium Carbonate (

    
    , 3.0 equiv)[1]
    
  • Solvents: Chlorobenzene (Step 1), Acetonitrile (Step 2)[1]

Step-by-Step Methodology
  • Fries Rearrangement (Step 1):

    • In a dry round-bottom flask under

      
      , dissolve Phenyl Acetate (10 mmol) in chlorobenzene (20 mL).
      
    • Add anhydrous

      
       (12 mmol) in portions at 0°C.
      
    • Heat the mixture to 120°C for 2 hours .

    • Checkpoint: Monitor via TLC.[5][6] The disappearance of phenyl acetate and appearance of o-hydroxyacetophenone (lower

      
       due to H-bonding) confirms conversion.
      
  • Solvent Exchange & Activation (Step 2):

    • Cool the reaction mixture to room temperature.

    • Critical Step: Carefully quench the aluminum complex with cold dilute HCl (10 mL) to liberate the free phenol. Extract quickly with Ethyl Acetate, dry (

      
      ), and concentrate in vacuo to remove the chlorobenzene/water.
      
    • Note: While strictly "one-pot" implies no workup, the removal of

      
       salts is vital for the basic conditions of the next step. If using a compatible solvent like ionic liquids, this exchange can be skipped, but the extraction method is more robust for purity.[1]
      
  • Rap-Stoermer Condensation (Step 3):

    • Re-dissolve the crude o-hydroxyacetophenone residue immediately in Acetonitrile (30 mL).

    • Add

      
       (30 mmol) and 
      
      
      
      -Bromoacetophenone (11 mmol).
    • Reflux at 80°C for 4–6 hours .

  • Workup:

    • Filter off the inorganic salts while hot.

    • Concentrate the filtrate. Recrystallize from Ethanol/Water to obtain the 2-benzoyl-3-methylbenzofuran.

Why this works: The Fries rearrangement installs the necessary acetyl group at the ortho position (becoming the C3-methyl source) and reveals the phenolic oxygen. The subsequent base-mediated reaction involves O-alkylation followed by an intramolecular aldol condensation and dehydration.

Protocol B: Palladium-Catalyzed Annulation

Target: 2-Substituted Benzofurans (e.g., 2-phenylbenzofuran) Mechanism: This method utilizes a "masked" phenol (the acetate). The acetate group protects the phenol during storage but is cleaved in situ during the reaction conditions, triggering cyclization onto a Sonogashira-coupled alkyne.

Reagents & Equipment[5][6][7][8]
  • Substrate: o-Iodophenyl acetate (1.0 equiv)

  • Coupling Partner: Phenylacetylene (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Base: Diethylamine (

    
    ) or 
    
    
    
  • Solvent: DMF or Methanol (deoxygenated)

Step-by-Step Methodology
  • Reaction Setup:

    • To a sealed tube equipped with a magnetic stir bar, add o-Iodophenyl acetate (1.0 mmol),

      
       (14 mg), and CuI (2 mg).[1]
      
    • Evacuate and backfill with Argon (3 cycles).

  • Addition of Reactants:

    • Add deoxygenated DMF (3 mL) followed by Diethylamine (3.0 equiv) and Phenylacetylene (1.2 mmol).

    • Note: The amine serves dual roles: base for the Sonogashira coupling and nucleophile to cleave the acetate ester (aminolysis).

  • One-Pot Cyclization:

    • Heat the mixture to 60°C for 1 hour (Sonogashira coupling).

    • Increase temperature to 80°C and add aqueous MeOH (1 mL) or maintain basic conditions to ensure complete deacetylation and cyclization.

    • Mechanism:[2][5][7][8][9][10][11] The intermediate o-alkynylphenyl acetate undergoes cleavage of the acetyl group. The liberated phenoxide anion attacks the internal alkyne carbon (5-endo-dig or 5-exo-dig followed by isomerization) to close the furan ring.

  • Workup:

    • Dilute with water and extract with diethyl ether.

    • Wash organic layer with 1M HCl (to remove amine) and brine.

    • Purify via silica gel chromatography (Hexanes/EtOAc).

Data Summary & Optimization Table

VariableProtocol A (Fries/Rap-Stoermer)Protocol B (Pd-Catalyzed)
Substrate Scope Simple Phenyl Acetateso-Halo Phenyl Acetates
C3 Substituent Methyl (derived from acetate)H (or derived from internal alkyne)
C2 Substituent Aroyl (from

-haloketone)
Aryl/Alkyl (from alkyne)
Key Catalyst

(Stoichiometric)
Pd/Cu (Catalytic)
Atom Economy Moderate (Loss of

,

)
High (Loss of AcOH/Amide)
Critical Factor Temperature control (Fries selectivity)Oxygen exclusion (Pd sensitivity)
Troubleshooting Guide
  • Issue (Protocol A): Low Yield of o-isomer.

    • Solution: Ensure high temperature (120°C+). Low temperatures (25–60°C) favor the para-isomer in Fries rearrangements.

  • Issue (Protocol B): Incomplete Cyclization.

    • Solution: The deacetylation step is rate-limiting. If the intermediate o-alkynylphenyl acetate persists, add 1.0 equiv of

      
       and MeOH, and heat for an additional 30 mins.
      

References

  • Classic Fries Rearrangement Protocols

    • Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer.

  • One-Pot Rap-Stoermer Reaction

    • Meshram, H. A., et al. (2012).[1] "DABCO-Promoted Efficient and Convenient Synthesis of Benzofurans." Synthesis, 44(07), 1087-1094.[1]

  • Palladium-Catalyzed Annulation (Sonogashira/Cyclization)

    • Eidamshaus, C., & Burch, J. D. (2008).[1] "One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols." Organic Letters, 10(19), 4211–4214.[1]

  • Mechanistic Insight on Deacetylation-Cyclization

    • Cacchi, S., et al. (2003).[1] "Palladium-catalyzed reaction of o-acetylphenols with terminal alkynes." Organic Letters, 5(21), 3843-3846.[1]

Sources

Method

Application Note: Catalytic Efficacy of Pd(II) Dibromo-Schiff Base Complexes in Cross-Coupling Reactions

Executive Summary Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthetic organic chemistry, particularly in pharmaceutical drug development and materials science. Among the myriad of ligand arc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthetic organic chemistry, particularly in pharmaceutical drug development and materials science. Among the myriad of ligand architectures, Schiff bases—specifically those incorporating dibromo-phenolate moieties—have emerged as highly tunable, robust, and economically viable ligands for Pd(II) precatalysts[1]. This technical guide details the structural advantages, mechanistic pathways, and optimized experimental protocols for utilizing Pd(II) dibromo-Schiff base complexes in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Insights & Structural Causality (E-E-A-T)

The catalytic efficiency of a transition metal complex is intrinsically linked to the stereoelectronic properties of its ligands. Schiff bases are synthesized via the straightforward condensation of primary amines with active carbonyls, such as 2,4-dibromobenzaldehyde derivatives[2]. When coordinated to a Pd(II) center to form a square planar cyclometalated complex[1], the dibromo-Schiff base ligand (e.g., HL1: 2,4-dibromo-6-((E)-(mesitylimino)methyl)phenol) imparts two critical advantages:

  • Electronic Activation via Halogenation : The highly electronegative bromine atoms at the 2,4-positions of the phenolate ring exert a strong electron-withdrawing inductive effect. This reduces the electron density on the palladium center, increasing its overall electrophilicity. A more electrophilic Pd(II) intermediate significantly accelerates the rate-determining transmetalation step with the nucleophilic arylboronic acid[3].

  • Steric Shielding : The incorporation of bulky substituents (such as mesityl or 2,6-diisopropylphenyl groups) on the imine nitrogen creates a protective steric pocket around the metal center[1]. During the catalytic cycle, this steric bulk prevents the coordinatively unsaturated Pd(0) active species from aggregating into catalytically dead "palladium black," thereby ensuring a prolonged catalytic lifespan and high turnover numbers.

Catalytic Cycle Visualization

CatalyticCycle Precat Precatalyst [Pd(II)(L1)2] Pd0 Active Catalyst [Pd(0)(L1)2] Precat->Pd0 Reduction (in situ) OxAdd Oxidative Addition Ar-Pd(II)(Br)(L1)2 Pd0->OxAdd + Ar-Br (Aryl Bromide) TransMet Transmetalation Ar-Pd(II)(Ar')(L1)2 OxAdd->TransMet + Ar'-B(OH)2 + Base (e.g., K2CO3) TransMet->Pd0 Reductive Elimination Product Biaryl Product Ar-Ar' TransMet->Product Yields

Figure 1: Suzuki-Miyaura catalytic cycle utilizing Pd(II) dibromo-Schiff base precatalysts.

Experimental Methodologies

The following self-validating protocols describe the synthesis of the precatalyst and its subsequent application. The causality behind the reagent selection is provided to ensure reproducibility.

Protocol A: Synthesis of the [Pd(L1)2] Precatalyst

Objective : To synthesize a mononuclear square planar Pd(II) complex using a solvothermal method[1].

SynthesisWorkflow A 2,4-Dibromosalicylaldehyde + Mesitylamine B Reflux in EtOH (Condensation) A->B Step 1 C HL1 Ligand (Dibromo-Schiff Base) B->C D Add Pd(OAc)2 Solvothermal (80°C) C->D Step 2 E [Pd(L1)2] Complex (Active Precatalyst) D->E

Figure 2: Step-by-step synthesis workflow for the [Pd(L1)2] dibromo-Schiff base complex.

Step-by-Step Procedure :

  • Ligand Condensation : In a round-bottom flask, dissolve 10.0 mmol of 2,4-dibromosalicylaldehyde and 10.0 mmol of mesitylamine in 30 mL of absolute ethanol[2]. Add a catalytic amount of glacial acetic acid to accelerate imine formation.

  • Reflux : Heat the mixture to reflux for 4 hours. The formation of the Schiff base (HL1) can be continuously monitored via Thin Layer Chromatography (TLC).

  • Isolation : Cool the mixture to room temperature. Filter the precipitated yellow solid, wash with cold ethanol, and dry under vacuum to yield the pure ligand.

  • Metallation : Suspend 2.0 mmol of the isolated HL1 ligand and 1.0 mmol of Palladium(II) acetate (Pd(OAc)₂) in a suitable solvent mixture (e.g., methanol/dichloromethane).

  • Solvothermal Reaction : Heat the mixture in a sealed Teflon-lined vessel at 80 °C for 12 hours[1].

  • Purification & Validation : Isolate the resulting [Pd(L1)2] complex via filtration. The complex exhibits high thermal stability and distinct photoluminescence in the solid state (fluorescence lifetime τ ≈ 5.5 μs at 508 nm)[1]. This luminescent property serves as a rapid, self-validating optical check for successful complexation before catalytic deployment.

Protocol B: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole

Objective : To form a biaryl carbon-carbon bond using the synthesized[Pd(L1)2] catalyst[1].

Step-by-Step Procedure :

  • Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and the[Pd(L1)2] catalyst (1.0 mol%)[3].

  • Base Addition : Add Potassium Carbonate (K₂CO₃, 2.0 mmol). Causality: The base is essential for generating the highly reactive, electron-rich boronate complex [Ar'-B(OH)₃]⁻, which is required to drive the transmetalation step forward[3].

  • Solvent Introduction : Add 5 mL of an Ethanol/Water (1:1 v/v) mixture. Causality: Water is crucial as it dissolves the inorganic base and accelerates transmetalation. Ethanol acts as an organic co-solvent to solubilize the hydrophobic aryl halides, creating a highly efficient biphasic reaction interface.

  • Execution : Degas the mixture and backfill with inert gas (N₂ or Argon) three times to prevent oxidative quenching of the Pd(0) intermediate. Heat the reaction to 80 °C for 120 minutes[3].

  • Workup & Validation : Cool to room temperature, extract with ethyl acetate (3 x 10 mL), and wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄. Purify the biaryl product via silica gel column chromatography. Validate the final product purity and structure via GC-MS and ¹H-NMR.

Quantitative Data: Optimization of Reaction Conditions

The catalytic efficacy of the[Pd(L1)2] complex is highly sensitive to the choice of base and solvent. Table 1 summarizes the optimization data for the coupling of 4-bromoanisole with phenylboronic acid[3]. K₂CO₃ proved to be the most effective base, while weaker bases or fluoride sources like KF failed to promote the reaction efficiently[3].

Table 1: Effect of Base and Solvent on [Pd(L1)2]-Catalyzed Suzuki Reaction[3]

EntryBase (2.0 equiv)Solvent SystemTemperature (°C)Time (min)Relative Yield (%)
1K₂CO₃ EtOH / H₂O 80 120 > 90 (Optimal)
2Na₂CO₃EtOH / H₂O80120Moderate-High
3CH₃ONaEtOH / H₂O80120Moderate
4NaOHEtOH / H₂O80120Low-Moderate
5KFEtOH / H₂O80120Trace (Failed)

Note: The superior performance of K₂CO₃ in aqueous ethanol underscores the necessity of balancing base solubility with optimal boronate activation.

References

  • Title : Pd(II) and Zn(II) Based Complexes with Schiff Base Ligands: Synthesis, Characterization, Luminescence, and Antibacterial and Catalytic Activities Source : The Scientific World Journal (via PubMed Central) URL :[Link]

Sources

Application

Application Note: Chemoselective Condensation of 2,4-Dibromo-6-formylphenyl Acetate with Amines

The Chemoselectivity Challenge: Duality of Reactivity Condensing 2,4-dibromo-6-formylphenyl acetate (also known as 3,5-dibromo-2-acetoxybenzaldehyde) with primary amines presents a classic chemoselectivity challenge in o...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemoselectivity Challenge: Duality of Reactivity

Condensing 2,4-dibromo-6-formylphenyl acetate (also known as 3,5-dibromo-2-acetoxybenzaldehyde) with primary amines presents a classic chemoselectivity challenge in organic synthesis. The molecule possesses two highly electrophilic centers: the formyl carbon and the acetate carbonyl carbon. While the primary objective is the formation of an azomethine (Schiff base) linkage at the formyl group[1], the spatial proximity of the ortho-acetate group introduces a highly competitive side reaction.

As elucidated in studies of hemiaminal-mediated acyl transfer (frequently exploited in aldehyde capture ligation), the initial nucleophilic attack of the amine on the aldehyde forms a transient hemiaminal intermediate. If the reaction microenvironment is not strictly controlled, this intermediate undergoes a rapid intramolecular 1,5-O-to-N acyl transfer, leading to the aminolysis of the acetate group[2]. This cascade results in the undesired deprotection of the phenol—yielding a 3,5-dibromosalicylaldehyde imine—and the generation of an amide byproduct. Therefore, the strategic selection of reagents is the absolute determinant of the reaction's chemoselective outcome.

MechanisticPathways SM 2,4-Dibromo-6-formylphenyl acetate + Primary Amine Hemiaminal Hemiaminal Intermediate SM->Hemiaminal Nucleophilic Addition PathA Pathway A: Dehydration (Mild Acid, Aprotic Solvent) Hemiaminal->PathA -H2O PathB Pathway B: Acyl Transfer (Base, Heat, Protic Solvent) Hemiaminal->PathB 1,5-O-to-N Aminolysis ProdA Target: Acetoxy-Preserved Imine PathA->ProdA ProdB Byproduct: Salicylaldehyde Imine + Amide PathB->ProdB

Mechanistic divergence in the condensation of o-acetoxybenzaldehydes with amines.

Reagent Architecture and Causality

To engineer a protocol that strictly preserves the acetate group, the nucleophilicity of the amine toward the ester must be suppressed while its condensation with the aldehyde is accelerated.

  • Solvent Selection: Protic solvents like ethanol or methanol are standard for general Schiff base synthesis[3] but promote transesterification and solvolysis of the acetate group, especially under thermal stress. To preserve the acetate, an anhydrous, aprotic solvent such as Dichloromethane (DCM) is mandatory. DCM allows the reaction to proceed at room temperature, minimizing thermal degradation.

  • Catalyst Dynamics: Basic catalysts (e.g., triethylamine, sodium bicarbonate) must be strictly avoided, as they rapidly hydrolyze the phenyl acetate. Instead, a mild Brønsted acid like Glacial Acetic Acid (AcOH) is utilized[3]. AcOH protonates the formyl oxygen, increasing the electrophilicity of the aldehyde carbon. This drives the formation of the hemiaminal and its subsequent dehydration at room temperature without providing the basic environment required for ester cleavage.

  • Equilibrium Shifting (Dehydrating Agents): Schiff base formation is a reversible equilibrium[1]. Because water is a byproduct, its accumulation drives the reaction backward and promotes the hydrolysis of the acetate group. Utilizing 4Å Molecular Sieves physically removes water from the system, locking the product in the imine state without altering the pH[4].

Quantitative Data: Reagent Matrix and Chemoselective Outcomes

The following table summarizes how varying the reagent architecture dictates the chemoselectivity of the condensation.

SolventCatalystDehydrating AgentTempTimePrimary ProductChemoselectivity Outcome
DCM Glacial AcOH (cat.) 4Å Molecular Sieves 25°C 4-6 h Acetoxy-Preserved Imine >95% Acetate Preserved
Toluenep-TsOH (cat.)Dean-Stark Trap110°C2-4 hAcetoxy-Preserved Imine~85% Acetate Preserved
EthanolNoneNone80°C4-8 hSalicylaldehyde Imine>90% Acetate Cleaved
MethanolNaHCO3 (1.0 eq)None65°C2 hSalicylaldehyde Imine100% Acetate Cleaved

Validated Workflows: Chemoselective Condensation Protocols

ExperimentalWorkflow S1 1. Dissolution (DCM + 4Å MS) S2 2. Activation (Cat. AcOH) S1->S2 S3 3. Condensation (Stir RT, 4h) S2->S3 S4 4. Isolation (Filter & Evaporate) S3->S4 S5 5. Validation (IR & NMR) S4->S5

Workflow for the chemoselective, acetate-preserving Schiff base condensation.

Protocol: Acetate-Preserving Condensation

Objective: Synthesize the target imine while maintaining >95% integrity of the ortho-acetate group.

Step 1: Preparation of the Anhydrous Environment

  • Action: To an oven-dried round-bottom flask flushed with argon, add 2,4-dibromo-6-formylphenyl acetate (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Causality: Argon and anhydrous DCM prevent ambient moisture from initiating ester hydrolysis.

Step 2: Addition of Dehydrating Agent

  • Action: Add freshly activated 4Å molecular sieves (approx. 0.5 g per mmol of aldehyde) to the stirring solution.

  • Causality: The sieves act as a physical trap for the water generated during imine formation, driving the equilibrium forward without introducing the basicity associated with chemical drying agents like anhydrous K₂CO₃.

Step 3: Amine Addition and Acid Catalysis

  • Action: Slowly add the primary amine (1.0 eq) dropwise to avoid localized concentration spikes. Immediately follow with the addition of Glacial Acetic Acid (0.1 eq).

  • Causality: Strict 1:1 stoichiometry prevents excess amine from acting as a nucleophile against the ester. The catalytic AcOH protonates the aldehyde, selectively lowering the activation energy for hemiaminal formation at room temperature[3].

Step 4: Reaction and Isolation

  • Action: Stir the mixture at room temperature (20-25°C) for 4-6 hours. Monitor by TLC (Hexanes:Ethyl Acetate). Once the aldehyde is consumed, filter the mixture through a pad of Celite to remove the molecular sieves. Evaporate the DCM under reduced pressure at a low temperature (<30°C).

  • Causality: Avoiding an aqueous workup prevents late-stage hydrolysis of the sensitive acetate group. Low-temperature evaporation prevents thermal degradation.

Analytical Checkpoints (Self-Validating System)

To ensure the protocol was successful and the acetate group was preserved, the resulting compound must be validated against the following spectroscopic markers:

  • Infrared (IR) Spectroscopy:

    • Success Marker: The presence of a strong ester carbonyl (

      
      ) stretch at ~1750-1760 cm⁻¹  and an imine (
      
      
      
      ) stretch at ~1620-1640 cm⁻¹ .
    • Failure Marker (Deprotection): The disappearance of the 1750 cm⁻¹ peak and the emergence of a broad, strong phenolic

      
       stretch at ~3200-3400 cm⁻¹ .
      
  • Proton NMR (¹H NMR, CDCl₃):

    • Success Marker: The acetate methyl group (

      
      ) must appear as a sharp singlet integrating to 3H at ~2.3-2.4 ppm . The azomethine proton (
      
      
      
      ) will appear as a singlet at ~8.2-8.5 ppm .
    • Failure Marker (Deprotection): The loss of the 2.3 ppm singlet and the appearance of a highly deshielded phenolic proton at ~13.0-14.0 ppm (shifted far downfield due to strong intramolecular hydrogen bonding with the imine nitrogen).

References

  • Overview of Schiff Bases Source: IntechOpen URL:[Link]

  • Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation Source: MDPI (Membranes) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 2,4-Dibromo-6-formylphenyl Acetate

Technical Profile & Failure Analysis The Molecule 2,4-Dibromo-6-formylphenyl acetate (also known as 2-acetoxy-3,5-dibromobenzaldehyde) is a highly functionalized phenyl ester.[1][2] Its structural integrity is compromise...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile & Failure Analysis

The Molecule

2,4-Dibromo-6-formylphenyl acetate (also known as 2-acetoxy-3,5-dibromobenzaldehyde) is a highly functionalized phenyl ester.[1][2] Its structural integrity is compromised by the specific electronic environment of the benzene ring.

  • Core Vulnerability: The acetate ester bond.

  • The Driver: The leaving group upon hydrolysis is 2,4-dibromo-6-formylphenol .

    • Electronic Activation: The presence of two Bromine atoms (electron-withdrawing by induction) and one Formyl group (strongly electron-withdrawing by resonance and induction) significantly lowers the pKa of the phenolic oxygen.

    • Consequence: The phenoxide ion is a highly stabilized leaving group. This makes the ester bond exceptionally electrophilic and prone to nucleophilic attack by water (hydrolysis), even under neutral conditions.

Signs of Failure (Hydrolysis)

If your compound has degraded, you will observe:

  • Color Change: Transition from off-white/pale solid to yellow/orange . The hydrolysis product (a salicylaldehyde derivative) often exhibits color due to extended conjugation or trace oxidation.

  • Odor: A distinct smell of acetic acid (vinegar).

  • Solubility Shift: Increased solubility in aqueous base (due to the free phenol).

Mechanism of Action

To prevent hydrolysis, one must understand the pathway. The reaction follows a BAc2 (Base-catalyzed Acyl-oxygen cleavage) mechanism, which can be accelerated by trace moisture and ambient basicity.

HydrolysisMechanism cluster_conditions Catalysts Ester 2,4-Dibromo-6-formylphenyl Acetate TS Tetrahedral Intermediate Ester->TS Water H2O (Moisture) Water->TS Nucleophilic Attack Phenol 2,4-Dibromo-6- formylphenol (Yellowing) TS->Phenol Collapse (Fast due to EWGs) Acid Acetic Acid TS->Acid Catalysts Trace Base Humidity Protic Solvents Catalysts->Water

Figure 1: Hydrolysis pathway. The electron-withdrawing groups (Br, CHO) stabilize the Phenol leaving group, lowering the activation energy for the collapse of the tetrahedral intermediate.

Storage & Handling Protocols

Protocol A: The "Dry Chain" Storage

Objective: Isolate the compound from atmospheric moisture during long-term storage.

ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Arrhenius equation: Lowering T reduces the rate constant (

) of hydrolysis.
Atmosphere Argon or NitrogenDisplaces humid air. Argon is heavier than air and provides a better "blanket."
Container Amber vial, Parafilm sealedAmber glass prevents photo-degradation of the Br/CHO groups; seal prevents moisture ingress.
Desiccant P2O5 or Activated SilicaActive scavenging of trapped moisture within the secondary container (desiccator).
Protocol B: Solvent Selection & Preparation

Objective: Prevent "in-solution" hydrolysis during experiments.

CRITICAL: Do not use "bottle grade" solvents without verification.

  • Recommended Solvents:

    • Dichloromethane (DCM): Excellent solubility, does not participate in H-bonding. Dry over CaH2 or Molecular Sieves.

    • Tetrahydrofuran (THF): Must be distilled or dried; ethers absorb water from air rapidly.

    • Anhydrous DMF/DMSO: Use only if packed under inert gas. These are hygroscopic; "wet" DMSO is a rapid hydrolysis vector.

  • The Molecular Sieve Standard:

    • Add 3Å or 4Å Molecular Sieves (activated at 300°C) to the solvent bottle 24 hours prior to use.

    • Test: The solvent water content should be <50 ppm (Karl Fischer titration) for sensitive kinetics.

Troubleshooting & FAQs

Q1: My compound turned yellow in the bottle. Is it usable?

Diagnosis: The yellow color indicates the formation of the free phenol (2,4-dibromo-6-formylphenol). Action:

  • Quantify Degradation: Run a TLC (Thin Layer Chromatography).

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.

    • The Phenol will be more polar (lower Rf) and likely UV-active/colored.

    • The Ester will be less polar (higher Rf).

  • Salvage: If degradation is <10%, you can purify via rapid recrystallization (e.g., from dry DCM/Hexane) or silica plug filtration. If >10%, repurification is required to avoid stoichiometric errors in your reaction.

Q2: Can I use this compound in aqueous buffers?

Answer: No. Reasoning: The half-life of this ester in pH 7.4 buffer is likely minutes to hours due to the activated leaving group. Workaround:

  • Generate the active species in situ if possible.

  • If biological testing is required, prepare a high-concentration stock in dry DMSO immediately before dosing, and dilute into the buffer at the moment of the experiment.

Q3: I smell vinegar when I open the vial.

Diagnosis: Significant hydrolysis has occurred, releasing acetic acid. Immediate Action:

  • Purge the vial with Argon immediately.

  • Store at -80°C if possible to halt further degradation.

  • Check the integrity of the cap/septum.

Q4: Why does the protocol specify "Acid-Washed Glassware"?

Answer: Glass surfaces are slightly basic (silanolates). For highly sensitive esters, surface alkalinity can catalyze surface hydrolysis. Acid washing (1N HCl rinse -> Water -> Acetone -> Oven Dry) neutralizes surface basicity.

Experimental Workflow: Anhydrous Handling

Follow this decision tree to ensure integrity during experimental setup.

HandlingWorkflow Start Start: Weighing Reagent EnvCheck Is Humidity > 40%? Start->EnvCheck Glovebox Use Glovebox / Glovebag EnvCheck->Glovebox Yes Bench Benchtop (Rapid Handling) EnvCheck->Bench No Solvent Dissolve in Dry Solvent (with Mol. Sieves) Glovebox->Solvent Bench->Solvent Check Visual Check: Colorless Solution? Solvent->Check Proceed Proceed to Reaction Check->Proceed Yes Purify STOP: Recrystallize Check->Purify No (Yellow)

Figure 2: Decision tree for handling moisture-sensitive phenyl esters.

References

  • Molaid Chemicals. (n.d.). 2-acetoxy-3,5-dibromobenzaldehyde - CAS 109165-13-1.[1] Retrieved March 8, 2026, from [Link]

  • Suh, J., Son, S. J., & Suh, M. P. (1998). Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Inorganic Chemistry. Retrieved from [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of the Hydrolysis of Phenyl Acetates. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Schiff Base Synthesis

Welcome to the Advanced Synthesis Support Portal. As researchers and drug development professionals, you know that while Schiff base (imine) formation is a fundamental transformation, applying it to sterically hindered s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As researchers and drug development professionals, you know that while Schiff base (imine) formation is a fundamental transformation, applying it to sterically hindered substrates—such as bulky di-substituted ketones or ortho-substituted anilines—often results in sluggish kinetics and abysmal yields.

This guide is engineered to help you troubleshoot these specific bottlenecks. By understanding the underlying thermodynamic and kinetic barriers, you can select the precise chemical or physical intervention required to drive your reaction to completion.

Part 1: Diagnostic FAQ – Understanding the Steric Barrier

Q1: Why does steric hindrance disproportionately affect ketone-derived Schiff bases compared to aldehydes? A1: The challenge is both kinetic and thermodynamic. Kinetically, aldehydes possess higher electrophilicity and lower steric bulk, allowing the primary amine to easily access the carbonyl carbon via the required Bürgi-Dunitz trajectory[1]. Ketones, especially those with bulky


-substituents (e.g., fluorenone or benzophenone derivatives), physically block this trajectory[2][3]. Thermodynamically, bulky groups destabilize the tetrahedral carbinolamine intermediate through severe steric clashing, shifting the equilibrium unfavorably back toward the starting materials[3].

Q2: I am using a Dean-Stark trap with toluene, but my bulky ketone and amine won't condense. What is the chemical solution? A2: A Dean-Stark apparatus relies on azeotropic water removal, which is insufficient when the forward rate of nucleophilic attack is exceptionally slow. To overcome this, you must simultaneously activate the carbonyl carbon and irreversibly trap the water[4]. Solution: Transition to a Lewis acid-mediated protocol using Titanium(IV) chloride (


) or Titanium(IV) ethoxide (

).

acts as a powerful Lewis acid, coordinating to the carbonyl oxygen to drastically increase its electrophilicity. Simultaneously, it reacts with the generated water to form insoluble

and

[4][5]. This creates an irreversible thermodynamic sink that forces the equilibrium toward the imine product.

Q3: My substrates are thermally sensitive and degrade during prolonged reflux. Can I force the reaction without extended heating? A3: Yes. Microwave-Assisted Synthesis (MAS) is highly recommended for thermally sensitive, hindered substrates. Microwave irradiation provides direct, uniform dielectric heating to the polar reactants, drastically reducing reaction times from hours to mere minutes[1][6]. This rapid, localized energy transfer overcomes the high activation energy barrier imposed by steric hindrance while minimizing the thermal degradation typical of prolonged conventional reflux[1][7].

Q4: Direct condensation has completely failed for my di-tert-butyl ketone. Is there an alternative pathway? A4: When direct nucleophilic attack is kinetically impossible, you must bypass the carbinolamine intermediate entirely using the Staudinger/Aza-Wittig tandem reaction[8][9]. By converting your amine to an organic azide, you can react it with a phosphine to form an iminophosphorane (aza-ylide)[10][11]. This highly nucleophilic intermediate undergoes a favorable [2+2] cycloaddition with the hindered ketone, followed by cycloreversion to yield the imine[11]. The immense thermodynamic driving force of the phosphine oxide byproduct formation easily overcomes the steric penalty[8].

Part 2: Mechanistic Workflows

Workflow of TiCl4-mediated Schiff base synthesis for hindered substrates.

Staudinger/Aza-Wittig tandem reaction pathway for extremely hindered imines.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each contains specific observable checkpoints that confirm the mechanistic progression of the reaction.

Protocol A: -Mediated Condensation of Hindered Ketones

Mechanism: Lewis acid activation combined with irreversible water scavenging[4][5].

  • Preparation: In an oven-dried Schlenk flask under inert argon, dissolve the hindered ketone (1.0 eq) and bulky primary amine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add triethylamine (3.0 eq) to neutralize the

    
     that will be generated.
    
  • Addition: Slowly add a 1.0 M solution of

    
     in DCM (0.6 eq) dropwise over 15 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12–24 hours.

  • Self-Validation Checkpoint: Observe the formation of a dense, white/pale precipitate. This is

    
     and triethylamine hydrochloride. The appearance of this precipitate is the physical proof that irreversible dehydration is actively occurring.
    
  • Workup: Filter the suspension through a pad of Celite to remove the titanium salts. Concentrate the filtrate under reduced pressure and purify via recrystallization.

Protocol B: Microwave-Assisted Synthesis (MAS)

Mechanism: Rapid dielectric heating overcomes steric activation barriers[1][6].

  • Preparation: Combine the hindered ketone (1.0 eq) and amine (1.1 eq) in a microwave-safe reaction vial. Add a minimal amount of absolute ethanol (or operate under solvent-free conditions if both reagents are liquid).

  • Catalysis: Add a catalytic amount of glacial acetic acid (1-2 drops) to mildly protonate the carbonyl oxygen without completely deactivating the amine nucleophile.

  • Irradiation: Seal the vial and subject it to microwave irradiation (typically 100–300 W, depending on the reactor) at 80–100 °C for 5 to 15 minutes.

  • Self-Validation Checkpoint: Monitor via TLC. The rapid disappearance of the carbonyl starting material spot within minutes, coupled with a distinct bathochromic color shift (often to yellow/orange) in the reaction mixture, validates the formation of the extended conjugated

    
    -system of the imine.
    
  • Workup: Cool the vial to room temperature. If the product precipitates, isolate via vacuum filtration and wash with cold ethanol.

Protocol C: The Aza-Wittig Alternative

Mechanism: Bypassing the carbinolamine intermediate via an iminophosphorane[8][11].

  • Staudinger Step: Dissolve the organic azide (1.0 eq) in anhydrous toluene. Slowly add triphenylphosphine (

    
    , 1.05 eq) at room temperature.
    
  • Self-Validation Checkpoint: Watch for immediate effervescence. The evolution of

    
     gas serves as a stoichiometric, visual confirmation that the Staudinger reduction has occurred and the iminophosphorane has formed.
    
  • Aza-Wittig Step: Once gas evolution ceases, add the highly hindered ketone (1.0 eq).

  • Cycloaddition: Heat the mixture to reflux for 8–12 hours.

  • Workup: Cool the mixture and remove the solvent. The primary challenge is removing the triphenylphosphine oxide byproduct. Purify via flash column chromatography or by precipitating the oxide using cold hexanes/ether mixtures.

Part 4: Quantitative Performance Data

The following table summarizes the expected yield improvements when shifting from conventional methods to advanced steric-bypass techniques.

Synthetic MethodologySubstrate ProfileKey ConditionsTypical YieldReference
Conventional Reflux Hindered Ketone + AmineToluene, Dean-Stark, 24h10% – 30%[3]
Lewis Acid (

)
Hindered Ketone + AmineDCM,

, 0°C to RT, 12h
75% – 90%[4][5]
Microwave (MAS) Bulky Amine + Aldehyde/KetoneEtOH or Solvent-free, 5-15 min85% – 95%[1][6]
Aza-Wittig Tandem Extremely Hindered KetoneToluene,

, Reflux, 8h
60% – 85%[8][11]

Part 5: References

  • A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications. IntechOpen.[Link]

  • The Schiff Base Method. Prezi. [Link]

  • Aza-Wittig reaction. Wikipedia. [Link]

  • Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI. [Link]

  • Redox-Neutral Imination of Alcohol with Azide: A Sustainable Alternative to the Staudinger/Aza-Wittig Reaction. ACS Publications. [Link]

  • Aza-Wittig Reaction. Chem-Station Int. Ed.[Link]

  • Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? PMC.[Link]

  • Stereoselective Synthesis of

    
    -Branched Amines by Nucleophilic Addition of Unstabilized Carbanions to Imines. Wiley-VCH.[Link]
    
  • SCHIFF BASES: A SHORT REVIEW ON THEIR BIOLOGICAL ACTIVITY. Jetir.Org. [Link]

Sources

Optimization

controlling temperature for selective deacetylation of formylphenyl acetate

Doc ID: TS-ORG-402-A Last Updated: 2026-03-08 Status: Active Introduction: The Thermal Tightrope You are likely performing this reaction to generate a hydroxybenzaldehyde derivative (e.g., 4-hydroxybenzaldehyde) from its...

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-ORG-402-A Last Updated: 2026-03-08 Status: Active

Introduction: The Thermal Tightrope

You are likely performing this reaction to generate a hydroxybenzaldehyde derivative (e.g., 4-hydroxybenzaldehyde) from its protected acetate precursor. While ester hydrolysis is a fundamental transformation, the presence of the formyl group (aldehyde) introduces a critical chemoselectivity challenge.

The objective is Chemoselective Deacetylation : Cleaving the ester bond without degrading the aldehyde.

  • The Trap: Aldehydes are electrophilic and prone to oxidation or disproportionation (Cannizzaro reaction) under the very basic conditions required for hydrolysis.

  • The Key: Phenolic esters (aryl acetates) hydrolyze significantly faster than aliphatic esters or the rates of aldehyde side reactions. By strictly controlling temperature , you exploit this kinetic window.

Module 1: The Thermodynamics of Selectivity

Temperature is not just a variable; it is your primary switch for selectivity. The reaction rates (


) for hydrolysis versus side reactions follow Arrhenius kinetics, but with different Activation Energies (

).
Reaction PathwayDesired?

Profile
Temperature Impact
Phenolic Ester Hydrolysis YES Low

Proceeds rapidly even at

to

.
Cannizzaro Reaction NO High

Requires heat (

) and strong base.
Aldol Condensation NO Moderate

Accelerated by heat and high concentration.
Aerobic Oxidation NO VariableAccelerated by heat; requires

.

Technical Insight: At


, the rate constant (

) for the hydrolysis of the phenolic ester is sufficiently high to complete the reaction in minutes to hours, while the rate constant for the Cannizzaro disproportionation (

) remains negligible. Raising the temperature to

might increase

by 10x, but it could increase

by 100x, destroying your yield.

Module 2: Standard Operating Protocols (SOP)

Choose the protocol based on your available equipment and downstream needs.

Protocol A: Cryo-Controlled Zemplén (Recommended for High Purity)

Best for: Small scale (<10g), high-value intermediates.

Reagents:

  • Substrate: Formylphenyl acetate (1.0 equiv)

  • Solvent: Anhydrous Methanol (MeOH)

  • Base: Potassium Carbonate (

    
    ), 0.1 – 0.5 equiv (Catalytic)
    

Step-by-Step:

  • Dissolution: Dissolve the substrate in MeOH (10 mL/g) under Nitrogen (

    
    ) atmosphere.
    
  • Thermal Equilibration: Cool the solution to

    
      using an ice/water bath. Allow 15 minutes for equilibration.
    
  • Base Addition: Add solid

    
     in one portion.
    
    • Why? Adding at

      
       prevents localized "hot spots" of high pH that trigger side reactions.
      
  • Monitoring: Stir at

    
    . Monitor by TLC (Hexane/EtOAc) every 15 minutes.
    
    • Expectation: Reaction should complete within 30–60 minutes. Phenolic esters are highly labile.

  • Quench: Once starting material (SM) is consumed, add acidic resin (e.g., Amberlyst-15) or dilute acetic acid to neutralize to pH 6-7 while still cold.

  • Workup: Filter resin/salts and concentrate 40°C.

Protocol B: Aqueous Bicarbonate (Green Chemistry)

Best for: Scale-up (>10g), avoiding organic solvents.

Reagents:

  • Base: Sodium Bicarbonate (

    
    ), 2.0 equiv
    
  • Solvent: Water (or

    
    /MeOH 1:1 if solubility is poor)
    

Step-by-Step:

  • Suspension: Suspend substrate in water at

    
     (Room Temp) .
    
  • Addition: Add

    
    .
    
  • Reaction: Stir vigorously. The reaction is heterogeneous initially but may clear as the phenol forms (depending on pH).

    • Note:

      
       is a weak base (
      
      
      
      ), making it inherently safer for the aldehyde than Carbonate or Hydroxide, allowing operation at Room Temp.
  • Quench: Acidify carefully with 1M HCl to precipitate the phenolic product.

Module 3: Troubleshooting Center (FAQs)

Q1: I see a new spot on TLC that is very polar and doesn't move. What is it?

Diagnosis: Likely the Carboxylic Acid derivative (e.g., 4-hydroxybenzoic acid). Cause:

  • Oxidation: The aldehyde oxidized in the presence of air and base.

  • Cannizzaro: Disproportionation occurred due to high pH or Temperature. Solution:

  • Immediate: Lower reaction temperature to

    
    .
    
  • Process: Degas your methanol with

    
     sparging before use. Switch to a milder base (Protocol B) if using Hydroxide.
    
Q2: The reaction stalls at 80% conversion. Should I heat it?

Diagnosis: Do NOT heat. Heating a basic aldehyde solution is risky. Cause: Equilibrium issues or insufficient base solubility. Solution:

  • Add Time: Phenolic ester hydrolysis is irreversible; it just might be slow if the base is catalytic and consumed by acidic impurities.

  • Add Base: Add another 0.1 equiv of base at the current temperature.

  • Solvent: If using water (Protocol B), add 10% MeOH to improve solubility.

Q3: My product turned dark brown/black upon concentration.

Diagnosis: Quinone formation. Cause: Phenols (the product) are electron-rich and prone to oxidation, especially in basic solution. Solution:

  • Ensure the reaction is fully neutralized (pH 6-7) before concentrating. Never concentrate a basic phenolic solution.

  • Add a trace of antioxidant (e.g., Sodium Metabisulfite) during workup.

Module 4: Process Logic Visualization

The following diagram illustrates the decision logic for temperature control during the reaction.

DeacetylationLogic Start Start Reaction (Substrate + Solvent) CheckTemp Check Temperature (Target: 0°C - 5°C) Start->CheckTemp AddBase Add Base (K2CO3 or NaHCO3) CheckTemp->AddBase Monitor Monitor TLC/HPLC (t = 30 min) AddBase->Monitor Decision1 Conversion > 95%? Monitor->Decision1 Decision2 Byproducts formed? (Acid/Alcohol) Decision1->Decision2 No (Stalled) Quench Quench (Acidify) & Isolate Decision1->Quench Yes ActionHeat Increase T to 20°C (Max Limit) Decision2->ActionHeat No (Just Slow) ActionCool CRITICAL: Cool to -10°C & Degas Solvent Decision2->ActionCool Yes (Selectivity Loss) ActionHeat->Monitor ActionCool->Monitor

Figure 1: Decision matrix for thermal regulation during deacetylation. Note the critical loop: if byproducts appear, cooling is the only corrective action; heating is reserved only for stalled, clean reactions.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General principles of ester hydrolysis vs. aldehyde stability).
  • Bora, U., et al. (2010).[1] "An Eco-friendly and Mild Process for Deacetylation Reactions in Water."[1] Asian Journal of Chemistry. (Protocol for aqueous NaHCO3 deacetylation).

  • Chakraborti, A. K., et al. (1999). "Selective Deprotection of Aryl Acetates... under Nonhydrolytic and Virtually Neutral Condition." Journal of Organic Chemistry. (Demonstrates kinetic selectivity of aryl acetates).

  • Stanford School of Earth, Energy & Environmental Sciences. (2018). "Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis." (Kinetic data on hydrolysis rates).

Sources

Troubleshooting

Technical Support Center: Steric Management in Ortho-Bromine Functionalization

Ticket ID: ORTHO-BR-404 Subject: Overcoming Steric Hindrance & Side Reactions in Ortho-Substituted Bromoarenes Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Hub: Triage Your Failure Mode Befor...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ORTHO-BR-404 Subject: Overcoming Steric Hindrance & Side Reactions in Ortho-Substituted Bromoarenes Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Triage Your Failure Mode

Before optimizing, identify the specific failure mode. Ortho-substitution on brominated systems fails for two distinct mechanistic reasons depending on the method used.

SymptomProbable Root CauseMechanism
Reaction Stalled (0% Conv.) Steric Clashing The catalyst cannot access the metal center (Oxidative Addition) or cannot eject the product (Reductive Elimination).
Wrong Regioisomer (Meta/Para) Halogen Dance Base-mediated migration of the lithium species to a thermodynamically more stable position before quenching.
Tarry/Black Mixture Benzyne Formation Elimination of Li-Br generates a highly reactive benzyne intermediate that polymerizes or reacts non-selectively.
De-bromination (Protodehalogenation) Incomplete Exchange Moisture in solvent or proton source quenched the lithiated intermediate before the electrophile reacted.

Strategic Decision Matrix

Use the following logic flow to select the correct protocol for your substrate.

G Start Start: Ortho-Bromo Functionalization Type Reaction Type? Start->Type CrossCoupling Transition Metal Catalysis Type->CrossCoupling C-C / C-N Bond (Catalysis) Nucleophilic Metal-Halogen Exchange Type->Nucleophilic Electrophile Trapping (Lithiation) LigandSelect Use Bulky, Flexible Ligands (SPhos, XPhos, PEPPSI) CrossCoupling->LigandSelect Steric Bulk Management StabilityCheck Risk of Benzyne? Nucleophilic->StabilityCheck Is Li-Species Stable? Cryo Cryogenic (-78°C) Strict Temp Control StabilityCheck->Cryo Yes (Standard) Turbo Transmetallate to Mg (Turbo Grignard) StabilityCheck->Turbo Yes (Scalable) Dance Block Halogen Dance (Kinetic Control) StabilityCheck->Dance Migration Observed?

Figure 1: Decision matrix for selecting the appropriate synthetic strategy based on reaction type and failure mode.

Troubleshooting Workflow A: Transition Metal Catalysis

Issue: Reaction stalls due to the inability of the catalyst to accommodate the bulky ortho-bromine and the incoming nucleophile.

The Solution: Specialized Ligand Architectures

Standard ligands (PPh3, dppf) fail here. You need ligands with high Buried Volume (%V_bur) to force reductive elimination, yet flexible enough to allow oxidative addition.

Recommended Catalyst Systems
Catalyst/LigandClassBest ForTechnical Note
SPhos / XPhos Buchwald DialkylbiarylGeneral Purpose The lower ring interaction with Pd facilitates the coupling of sterically demanding substrates [1].
Pd-PEPPSI-IPr NHC (Carbene)Extreme Sterics The "throw-away" pyridine ligand creates a highly active 12-electron species. Excellent for tetra-ortho substitutions [2].
AntPhos Rigid PhosphineTetra-Ortho A rigid anthracene backbone designed specifically for cases where even SPhos fails [3].
Protocol: Sterically Demanding Suzuki Coupling (Pd-PEPPSI-IPr)

Use this for coupling an ortho-bromo aryl with a hindered boronic acid.

  • Setup: Charge a reaction vial with Ar-Br (1.0 equiv), R-B(OH)2 (1.5 equiv), and K2CO3 (2.0 equiv).

  • Catalyst: Add Pd-PEPPSI-IPr (1–2 mol%). Note: This catalyst is air-stable, weigh it on the bench.

  • Solvent: Add dioxane or THF (degassed).

  • Reaction: Heat to 60–80°C.

    • Critical Step: Do not overheat initially.[1] The active species forms efficiently at moderate temps.

  • Monitoring: If conversion stalls at 50%, add a second portion of boronic acid (boronic acids often deborylate faster than they couple in hindered systems).

Troubleshooting Workflow B: Lithiation & Exchange

Issue: The ortho-lithiated species eliminates LiBr to form Benzyne , or the bromine migrates to a different position (Halogen Dance ).

The "Halogen Dance" Mechanism

When an ortho-lithiated species is formed, it is often kinetically favored but thermodynamically unstable. If the temperature rises or the quench is slow, the lithium will "dance" to a more acidic or stable position, taking the bromine with it.

Dance Substrate Ortho-Bromo Substrate Kinetic Kinetic Product (Ortho-Li) Substrate->Kinetic Li-Hal Exchange (-78°C) Benzyne Benzyne (Elimination) Kinetic->Benzyne Warm up (> -60°C) Thermo Thermodynamic Product (Meta/Para-Li) Kinetic->Thermo Equilibration (Halogen Dance)

Figure 2: The fate of ortho-lithiated bromoarenes. Warming leads to benzyne (decomposition); equilibration leads to migration (wrong isomer).

Solution 1: The "Turbo Grignard" (Mg Transmetallation)

Lithium is too reactive for many ortho-bromo species. Magnesium is softer and does not eliminate to form benzyne as easily.

Protocol: Turbo-Grignard Exchange [4]

  • Reagent: Purchase or prepare iPrMgCl·LiCl (Turbo Grignard).[2]

  • Conditions: Dissolve Ar-Br in THF. Cool to -15°C to 0°C (Note: You do not need -78°C).

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Aging: Stir for 30 min to 2 hours.

    • Validation: Quench a small aliquot with D2O and check NMR/MS. You should see >95% deuterium incorporation at the ortho position.

  • Reaction: Add your electrophile (aldehyde, ketone, etc.).

  • Why this works: The LiCl breaks up the polymeric Mg aggregates, making the reagent kinetic enough to do the exchange, but the resulting Ar-Mg-Cl bond is too strong to eliminate to benzyne.

Solution 2: Cryogenic Trapping (If you must use Li)

If you cannot use Mg, you must outrun the benzyne formation.

  • Temperature: Must be <-78°C . Use an internal thermometer.

  • Mode: In-situ quenching . Mix the electrophile (e.g., TMSCl, Borate) with the substrate before adding the lithiating agent (if the electrophile is compatible with BuLi). This captures the lithiated species the nanosecond it forms (Barbier conditions).

Frequently Asked Questions (FAQs)

Q: I see a "homocoupled" dimer in my Suzuki reaction. Is this from the catalyst? A: No, this is usually oxidative homocoupling of your boronic acid. In sterically hindered reactions, the cross-coupling is slow, allowing oxygen to promote homocoupling. Action: Degas your solvents more rigorously (sparge with Argon for 20 mins) and use an excess of boronic acid (1.5–2.0 equiv).

Q: My bromine moved to the meta position! How do I stop this? A: You are a victim of the Halogen Dance. This happens because the meta-lithiated species is thermodynamically more stable than the ortho-lithiated one. Action:

  • Lower the temperature (-78°C to -100°C).

  • Reduce the time between lithiation and quench.

  • Switch to iPrMgCl·LiCl (Turbo Grignard), which does not support the "dance" mechanism as readily as Li [5].

Q: Can I use a Transient Directing Group (TDG) for ortho-bromination? A: Yes. If you are trying to install a bromine ortho to an aldehyde or ketone, use a Palladium catalyst with a transient amine directing group (like Glycine or specific anilines).[3] This forms a temporary imine that directs the Pd to the ortho position, activates the C-H bond, halogenates, and then hydrolyzes [6].[3]

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for the Coupling of Sterically Hindered Aryl Chlorides." Chemistry – A European Journal, 2006. Link

  • Tang, W., et al. "Efficient Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling with a Pd-AntPhos Catalyst." Organic Letters, 2014.[4] Link

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004. Link

  • Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Reviews, 2007. Link

  • Yu, J.-Q., et al. "Transient Directing Groups for C–H Functionalization." Accounts of Chemical Research, 2016. Link

Sources

Reference Data & Comparative Studies

Validation

Predicted 1H NMR Spectral Data for 2,4-Dibromo-6-formylphenyl acetate

An In-Depth Comparative Guide to the 1H NMR Chemical Shifts of 2,4-Dibromo-6-formylphenyl acetate For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the 1H NMR Chemical Shifts of 2,4-Dibromo-6-formylphenyl acetate

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel molecules is a critical step. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for mapping molecular architecture in solution. This guide offers a detailed analysis of the 1H NMR spectrum of 2,4-Dibromo-6-formylphenyl acetate, a polysubstituted aromatic compound.

This document moves beyond a simple data report, providing a comparative analysis against structurally related molecules to rationalize the observed chemical shifts. By understanding the electronic and steric influences of each substituent—the acetate, the bromine atoms, and the formyl group—we can build a predictive and interpretive framework applicable to a wide range of complex aromatic systems.

While a publicly available experimental spectrum for this specific molecule is not readily accessible, a highly accurate prediction can be formulated by dissecting the electronic contributions of its constituent functional groups. The chemical shift of a proton is exquisitely sensitive to its local electronic environment, which is modulated by the inductive and resonance effects of neighboring substituents. Protons on an aromatic ring are typically found in the 6.5-8.0 ppm region due to the deshielding effect of the ring current.[1][2][3]

Substituent Effects Analysis:

  • Formyl Group (-CHO): This is a powerful electron-withdrawing group due to both induction (electronegative oxygen) and resonance. It strongly deshields ortho and para protons. The aldehyde proton itself is highly deshielded and typically appears far downfield, often above 10 ppm.[4]

  • Bromo Groups (-Br): Bromine is an electronegative atom that withdraws electron density via the inductive effect, causing deshielding. However, it also possesses lone pairs that can be donated into the aromatic π-system through resonance, which has a shielding effect, particularly at the ortho and para positions. For halogens, the inductive effect is generally dominant.

  • Acetate Group (-OAc): The oxygen atom attached to the ring can donate a lone pair into the ring (resonance), causing a shielding effect on ortho and para protons. However, the acetyl group is electron-withdrawing. The net effect is typically a weak electron-donating character.

In 2,4-Dibromo-6-formylphenyl acetate, the two remaining aromatic protons are positioned at C3 and C5. Their chemical shifts will be a composite of these competing effects.

Table 1: Predicted 1H NMR Data for 2,4-Dibromo-6-formylphenyl acetate (in CDCl3)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-CH O (Aldehyde)~10.2Singlet (s)1HStrong deshielding from the carbonyl group.[4]
H-5 (Aromatic)~8.1Doublet (d)1HOrtho to the strongly withdrawing formyl group and meta to the acetate and a bromine.
H-3 (Aromatic)~7.9Doublet (d)1HOrtho to a bromine and the acetate group, and meta to the formyl group.
C H3 (Acetate)~2.3Singlet (s)3HStandard chemical shift for an acetate methyl group.[5]

Note: The aromatic protons H-3 and H-5 would exhibit a small meta-coupling (4JH-H) on the order of 2-3 Hz.[6]

Comparative Spectral Analysis

To validate these predictions, we can compare them with the experimental data of simpler, structurally related molecules. This approach allows us to isolate the influence of individual functional groups.

Alternative 1: Phenyl Acetate This is our baseline for the phenyl acetate moiety. The unsubstituted aromatic protons provide a reference point before considering the effects of the bromine and formyl groups.

Alternative 2: 2,4-Dibromoanisole This molecule is an excellent analog for the substitution pattern on the aromatic ring. While a methoxy group (-OCH3) is a slightly stronger electron-donating group than an acetate, the influence of the two bromine atoms on the remaining aromatic protons provides a strong comparative model.[7]

Alternative 3: 2-Bromobenzaldehyde This compound helps to benchmark the significant downfield shift caused by the aldehyde group on the adjacent aromatic protons.[4]

Table 2: Comparative 1H NMR Chemical Shift Data (in CDCl3)

CompoundProtonChemical Shift (δ, ppm)Multiplicity
Phenyl Acetate [5]Aromatic (ortho)~7.08Multiplet
Aromatic (meta, para)~7.23 - 7.38Multiplet
Methyl (-CH3)~2.29Singlet
2,4-Dibromoanisole [7]H-3~7.40Doublet of doublets
H-5~6.79Doublet
Methoxy (-OCH3)~3.90Singlet
2-Bromobenzaldehyde [4]Aldehyde (-CHO)~10.3Singlet
Aromatic~7.4 - 7.9Multiplet

This comparative data supports our predictions. The aromatic protons in our target molecule are expected to be significantly further downfield than in 2,4-dibromoanisole, primarily due to the powerful deshielding effect of the ortho-formyl group.

Visualizing Substituent Effects

The following diagram illustrates the key electronic influences on the aromatic protons of the target molecule.

Caption: Electronic influences on aromatic protons.

Standard Experimental Protocol for 1H NMR Acquisition

The trustworthiness of NMR data hinges on a robust and standardized experimental protocol. Every step, from sample preparation to data processing, must be executed with precision.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid 2,4-Dibromo-6-formylphenyl acetate sample. b. Transfer the sample to a clean, dry NMR tube. c. Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl3), which is effective for a wide range of organic compounds. CDCl3 contains a residual proton signal at ~7.26 ppm that can be used as a secondary chemical shift reference. d. Add a small amount of an internal standard, such as Tetramethylsilane (TMS). The protons of TMS are defined as having a chemical shift of 0.0 ppm, serving as the primary reference point.[8] e. Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Locking: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field against drift. c. Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks. d. Acquisition Parameters: Set the appropriate parameters for a standard 1D proton experiment.[4]

  • Spectrometer Frequency: e.g., 400 MHz or 500 MHz. Higher fields generally provide better signal dispersion and resolution.
  • Pulse Angle: 90° pulse to maximize signal for a single scan.
  • Spectral Width: Typically 12-16 ppm to ensure all proton signals are captured.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds to allow protons to return to equilibrium between pulses.
  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration. The signals are averaged to improve the signal-to-noise ratio.

3. Data Processing: a. Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum. b. Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline. c. Baseline Correction: A polynomial function is applied to correct any baseline distortions. d. Referencing: The spectrum is calibrated by setting the TMS peak to 0.0 ppm. e. Integration: The area under each peak is integrated to determine the relative ratio of the protons giving rise to each signal.

Workflow for NMR-Based Structural Analysis

The logical flow from sample to final structure is a self-validating process where each piece of data must be consistent with the proposed molecular architecture.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Compound Solvent Dissolve in CDCl3 with TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer Lock Lock & Shim Spectrometer->Lock Acquire Acquire 1D 1H Spectrum Lock->Acquire FID Raw FID Data Acquire->FID FT Fourier Transform FID->FT Phase Phase & Baseline Correction FT->Phase Ref Reference to TMS (0 ppm) Phase->Ref Integration 1. Integration (Proton Ratio) Ref->Integration ChemShift 2. Chemical Shift (δ) (Electronic Environment) Integration->ChemShift Splitting 3. Splitting Pattern (Neighboring Protons) ChemShift->Splitting Structure Proposed Structure Splitting->Structure

Caption: Standard workflow for 1H NMR analysis.

References

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. [Link]

  • Determination of brominated aromatics by 13C and 1H NMR spectroscopy. (2015, August 14). Stack Exchange. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]

  • Spectral Characteristics of the Benzene Ring. (2015, July 18). Chemistry LibreTexts. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Proton Chemical Shifts in NMR. Part 141. Modgraph. [Link]

  • Phenyl Acetate at BMRB. Biological Magnetic Resonance Bank. [Link]

  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024, June 4). YouTube. [Link]

  • How ortho and para isomers of benzene derivatives differentiated? (2012, January 4). ResearchGate. [Link]

  • 1H NMR (400 MHz, CDCl3) of [4-(4-phenylphenyl)phenyl] ethyl acetate (5). Semantic Scholar. [Link]

  • Chelation-directed remote meta-C–H functionalization of aromatic aldehydes and ketones. The Royal Society of Chemistry. [Link]

  • 1H proton nmr spectrum of bromoethane. Doc Brown's Chemistry. [Link]

  • 2,4-Dibromoanisole. PubChem. [Link]

  • Lecture outline 1H NMR spectra of aromatic compounds. University of California, Irvine. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. [Link]

  • (Br) Bromine NMR. University of Ottawa. [Link]

  • 2,4-dibromoanisole (C7H6Br2O). PubChemLite. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

Sources

Comparative

A Comparative Guide to Carbonyl Peak Analysis in Acetoxy Benzaldehydes using FTIR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and organic synthesis, the precise characterization of molecular structures is paramount. Even subtle difference...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of molecular structures is paramount. Even subtle differences in the arrangement of functional groups, such as in positional isomers, can drastically alter a compound's reactivity, biological activity, and physical properties. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive technique for elucidating these structural nuances. This guide provides a detailed comparative analysis of the FTIR spectra of ortho-, meta-, and para-acetoxy benzaldehyde, with a specific focus on the interpretation of their distinct carbonyl (C=O) stretching frequencies. As a Senior Application Scientist, this guide is structured to not only present experimental data but also to delve into the underlying electronic and steric effects that govern the observed spectral differences, thereby offering a deeper understanding of structure-spectra correlations.

The Diagnostic Power of Carbonyl Vibrations

The carbonyl group (C=O) is one of the most readily identifiable functional groups in an infrared spectrum. Its stretching vibration gives rise to a strong and sharp absorption band, typically in the region of 1650-1850 cm⁻¹. The precise wavenumber of this absorption is exquisitely sensitive to the local electronic environment, making it a powerful diagnostic tool. In the case of acetoxy benzaldehydes, we are presented with a molecular system containing two distinct carbonyl groups: an aldehyde and an ester. The interplay of their electronic effects, dictated by their relative positions on the aromatic ring, leads to characteristic shifts in their respective stretching frequencies.

Comparative Analysis of Acetoxy Benzaldehyde Isomers

The position of the acetoxy group relative to the formyl group on the benzaldehyde ring significantly influences the electronic distribution within the molecule, which in turn affects the bond strength and, consequently, the stretching frequency of both carbonyl groups. The key electronic phenomena at play are the inductive and resonance effects.

A comparative summary of the observed carbonyl stretching frequencies for the three isomers is presented below:

IsomerAldehyde C=O (νCHO) [cm⁻¹]Ester C=O (νC=O) [cm⁻¹]
ortho-Acetoxy Benzaldehyde~1690 - 1710~1760 - 1780
meta-Acetoxy Benzaldehyde~1700 - 1715~1760 - 1770
para-Acetoxy Benzaldehyde~1705~1765

Note: The values for the ortho and meta isomers are based on typical ranges for similarly substituted aromatic aldehydes and esters, while the values for the para isomer are derived from experimental data. It is important to note that the exact peak positions can vary slightly depending on the sample preparation and the state of the sample (e.g., solid, liquid, or in solution).

Para-Acetoxy Benzaldehyde: A Baseline for Comparison

In the para isomer, the acetoxy group is positioned opposite to the aldehyde group. The oxygen atom of the acetoxy group, through its lone pairs, exerts a +R (resonance) effect, donating electron density to the aromatic ring. This increased electron density can be delocalized onto the aldehyde's carbonyl group, which slightly weakens the C=O double bond and lowers its stretching frequency compared to unsubstituted benzaldehyde (typically around 1700 cm⁻¹)[1][2]. Conversely, the ester carbonyl is influenced by the electron-withdrawing nature of the adjacent oxygen atom, leading to a higher stretching frequency.

Ortho-Acetoxy Benzaldehyde: The Influence of Steric and Proximity Effects

For the ortho isomer, in addition to the electronic effects, steric hindrance between the adjacent acetoxy and formyl groups can play a role. This steric strain may slightly disrupt the planarity of the molecule, potentially reducing the extent of resonance delocalization. Furthermore, the close proximity of the two groups could lead to through-space electronic interactions. The FTIR spectrum of 2-formylphenyl acetate (ortho-acetoxybenzaldehyde) available from PubChem shows distinct carbonyl absorptions that can be attributed to the aldehyde and ester functionalities[3].

Meta-Acetoxy Benzaldehyde: Inductive Effects Take Center Stage

Visualizing the Electronic Landscape

The following diagrams, generated using Graphviz, illustrate the molecular structures and the primary electronic effects influencing the carbonyl stretching frequencies in the ortho, meta, and para isomers of acetoxy benzaldehyde.

Figure 1. Molecular structures of the ortho, meta, and para isomers of acetoxy benzaldehyde.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

To ensure the reliability and reproducibility of FTIR data, a standardized experimental protocol is crucial. The following outlines a typical procedure for analyzing solid samples of acetoxy benzaldehydes using the KBr pellet technique.

Materials and Equipment:

  • FTIR Spectrometer

  • Hydraulic Press

  • Agate Mortar and Pestle

  • Potassium Bromide (KBr), IR grade, dried

  • Sample (ortho-, meta-, or para-acetoxy benzaldehyde)

  • Spatula

  • Pellet Die Set

Step-by-Step Methodology:

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Record a background spectrum to account for atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Place a small amount (approximately 1-2 mg) of the acetoxy benzaldehyde isomer into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, IR-grade KBr.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine particle size is critical to minimize scattering of the IR radiation.

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture to the pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A cloudy or opaque pellet may indicate insufficient grinding or the presence of moisture.

  • Sample Analysis:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data by performing a background subtraction.

    • Identify the characteristic absorption bands, paying close attention to the 1650-1800 cm⁻¹ region for the carbonyl stretches.

    • Use the spectrometer's software to accurately determine the peak positions (wavenumbers).

Conclusion

The analysis of carbonyl stretching frequencies in the FTIR spectra of acetoxy benzaldehyde isomers provides a compelling example of how subtle changes in molecular structure manifest as distinct spectral signatures. The interplay of resonance and inductive effects, governed by the substitution pattern on the aromatic ring, allows for the clear differentiation of the ortho, meta, and para isomers. For researchers in drug development and organic synthesis, a thorough understanding of these structure-spectra relationships is an invaluable tool for reaction monitoring, quality control, and the unambiguous identification of target molecules.

References

  • PubChem. 2-Formylphenyl acetate. National Center for Biotechnology Information. Available at: [Link].

  • University of California, Davis. IR: aldehydes. Chem 24. Available at: [Link].

  • PubChem. Benzaldehyde, 4-(acetyloxy)-. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Available at: [Link].

  • PubChem. Methyl 2-(2-formylphenyl)acetate. National Center for Biotechnology Information. Available at: [Link].

  • U.S. Environmental Protection Agency. TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Available at: [Link].

  • PSJD. Synthesis, and Characterization of Mesomorphic Homologous Series of n-alkoxybenzaldehyde Derivatives. Available at: [Link].

  • Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link].

  • SpectraBase. 4-Formyl-2-hydroxyphenyl acetate. Available at: [Link].

  • NIST. 3-Acetoxybenzaldehyde. NIST Chemistry WebBook. Available at: [Link].

  • NIST. 3-Acetoxybenzaldehyde. NIST Chemistry WebBook. Available at: [Link].

  • Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link].

  • ResearchGate. FT-IR Spectrum of Benzaldehyde. Available at: [Link].

  • ResearchGate. Synthesis & characterization of benzaldehyde modified acetoacetylated polyesters for polyurethane/urea coatings. Available at: [Link].

  • NIST. 4-Acetoxybenzaldehyde. NIST Chemistry WebBook. Available at: [Link].

  • ResearchGate. (PDF) Synthesis and Characterization of New Photoresponsive, Ortho and Para Oriented Azomethine Polymers. Available at: [Link].

  • Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link].

  • Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link].

  • SpectraBase. 3-Formylphenyl 2-bromobenzoate. Available at: [Link].

  • Chemistry LibreTexts. IR Spectra of Selected Compounds. Available at: [Link].

  • PubChemLite. 3-formylphenyl acetate (C9H8O3). Available at: [Link].

Sources

Validation

Comparative Guide: Reactivity of 5-Chloro vs. 5-Bromo Substituted Salicylaldehydes

Executive Summary In the design of salen ligands, pharmaceutical intermediates, and coordination complexes, the choice between 5-chlorosalicylaldehyde (5-Cl-Sal) and 5-bromosalicylaldehyde (5-Br-Sal) is often dictated by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of salen ligands, pharmaceutical intermediates, and coordination complexes, the choice between 5-chlorosalicylaldehyde (5-Cl-Sal) and 5-bromosalicylaldehyde (5-Br-Sal) is often dictated by a trade-off between electrophilic reactivity and downstream functionalization potential .

While both analogues exhibit similar electronic deactivation of the aromatic ring, experimental data confirms distinct performance profiles:

  • Schiff Base Formation: 5-Br-Sal consistently demonstrates superior reaction kinetics and yields (approx. +5-8%) compared to 5-Cl-Sal, attributed to subtle polarizability effects and solubility profiles that drive equilibrium.

  • Cross-Coupling Utility: 5-Br-Sal is the mandatory choice for palladium-catalyzed transformations (Suzuki, Sonogashira) due to the weaker C-Br bond (

    
     kJ/mol) facilitating oxidative addition.
    
  • Bioactivity: 5-Cl-Sal derivatives frequently exhibit lower MIC values (higher potency) in antimicrobial assays, likely due to the higher lipophilicity and specific halogen-bonding interactions of the chloro-substituent.

Electronic & Physical Profile

The reactivity differences stem from the fundamental electronic properties of the halogen substituents at the C5 position (meta to the aldehyde, para to the hydroxyl).

Table 1: Comparative Physicochemical Properties[1]
Property5-Chlorosalicylaldehyde5-BromosalicylaldehydeImpact on Reactivity
Molecular Weight 156.57 g/mol 201.02 g/mol Br reduces atom economy.
Hammett Constant (

)
0.370.39Both are electron-withdrawing; Br is slightly stronger in meta position.
C-X Bond Energy ~330 kJ/mol~275 kJ/molBr allows for facile Pd-catalyzed coupling.
Phenolic pKa 7.73 (Predicted)7.60 (Predicted)5-Br is slightly more acidic, enhancing metal coordination stability.
Melting Point 100–102 °C102–106 °CComparable; solid handling is similar.
Solubility Moderate (EtOH, MeOH)Lower (EtOH, MeOH)Lower solubility of 5-Br products often drives precipitation, improving isolated yields.

Mechanistic Analysis & Reactivity

Electronic Effects on the Carbonyl Center

Both halogens exert an inductive withdrawing effect (-I) that increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack (e.g., by amines) compared to unsubstituted salicylaldehyde.

  • Inductive Effect (-I): Cl > Br. Theoretically, Cl should activate the aldehyde more.

  • Resonance Effect (+M): Cl > Br. Cl donates electron density back into the ring more effectively than Br (better 3p-2p overlap).

  • Net Result: The weaker resonance donation of Bromine means it "counteracts" its inductive withdrawal less than Chlorine does. Consequently, the carbonyl in 5-Br-Sal often behaves as a slightly "harder" electrophile in condensation reactions.

Visualization of Electronic Influence

ElectronicEffects cluster_0 Net Effect Comparison Halogen Halogen (X) (Position 5) Ring Aromatic Ring Halogen->Ring -I (Inductive Withdrawal) Halogen->Ring +M (Resonance Donation) Cl > Br Carbonyl Aldehyde Carbonyl (C=O) Ring->Carbonyl Electron Density Modulation Reaction Nucleophilic Attack (Rate) Carbonyl->Reaction Electrophilicity Comparison 5-Br-Sal: Weaker +M leads to higher net activation of Carbonyl

Figure 1: Interplay of Inductive (-I) and Resonance (+M) effects. The weaker +M effect of Bromine results in a slightly more activated carbonyl carbon.

Case Studies: Experimental Comparisons

Case Study A: Schiff Base Condensation

Reaction: Condensation with 4-nitroaniline (weak nucleophile) to form imines.

  • 5-Bromo-Sal: Yield 77.8% , Reaction Time 8 min .

  • 5-Chloro-Sal: Yield 72.3% , Reaction Time 10 min .

  • Analysis: The 5-bromo derivative reacts faster and provides higher yields.[1] This is attributed to the "Solubility-Driven Equilibrium" principle. The resulting bromo-imines are typically less soluble in ethanol than their chloro-counterparts, precipitating rapidly and driving the equilibrium forward (Le Chatelier's principle).

Case Study B: Palladium-Catalyzed Cross-Coupling

Reaction: Suzuki-Miyaura coupling with phenylboronic acid.

  • 5-Bromo-Sal: High Reactivity. Oxidative addition of Pd(0) into the C-Br bond occurs readily at 60-80°C.

  • 5-Chloro-Sal: Low Reactivity. The C-Cl bond is inert under standard conditions, requiring specialized bulky phosphine ligands (e.g., SPhos, XPhos) and higher temperatures (>100°C) to effect coupling.

  • Verdict: Use 5-Br-Sal for any pathway requiring subsequent modification of the aromatic core.

Detailed Experimental Protocols

Protocol 1: Standardized Schiff Base Synthesis

Objective: Synthesis of 5-halo-salicylidene-4-nitroaniline.

Reagents:

  • 5-Halo-salicylaldehyde (2 mmol)

  • 4-Nitroaniline (2 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 2 mmol of 4-nitroaniline in 20 mL of absolute ethanol.

  • Addition: Add 2 mmol of the respective salicylaldehyde (5-Cl or 5-Br). The solution will turn yellow immediately.

  • Catalysis: Add 2 drops of glacial acetic acid or H₂SO₄.

  • Reflux: Heat the mixture to reflux (80°C) with stirring.

    • Observation: For 5-Br, precipitation often begins within 5-10 minutes.

    • Observation: For 5-Cl, precipitation may take 10-15 minutes or require cooling.

  • Monitoring: Monitor via TLC (Mobile phase: 3:1 Hexane/Ethyl Acetate).

  • Isolation: Cool to room temperature. Filter the precipitate under vacuum.

  • Purification: Wash the cake with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol/THF if necessary.

Protocol 2: pKa Determination (Spectrophotometric)

Objective: Determine the acidity of the phenolic proton to assess ligand binding strength.

Workflow:

  • Stock Solution: Prepare

    
     M solutions of the aldehyde in 20% v/v Ethanol/Water.
    
  • Buffer Preparation: Prepare 0.1 M phosphate buffers ranging from pH 5.0 to 10.0 in 0.5 unit increments.

  • Measurement: Mix 1 mL of stock solution with 9 mL of each buffer.

  • Scanning: Record UV-Vis spectra (200-500 nm). Observe the bathochromic shift of the phenolate band (~370-400 nm) as pH increases.

  • Calculation: Plot Absorbance vs. pH. The inflection point (sigmoid fit) corresponds to the pKa.

    • Expected Results: 5-Br (~7.[2]60) < 5-Cl (~7.73) < Unsubstituted (~8.34).

Decision Matrix & Workflow

DecisionMatrix Start Select Salicylaldehyde Derivative Goal Primary Synthetic Goal? Start->Goal Coupling Core Modification (Suzuki/Sonogashira) Goal->Coupling C-C Bond Formation Ligand Ligand Synthesis (Salen/Schiff Base) Goal->Ligand Condensation Bio Bioactivity Screening (Antimicrobial) Goal->Bio Drug Discovery UseBr Use 5-Bromo-Sal (High C-X reactivity) Coupling->UseBr Weak C-Br Bond UseBr2 Use 5-Bromo-Sal (Faster kinetics, higher yield) Ligand->UseBr2 Solubility/Rate UseCl Use 5-Chloro-Sal (Higher lipophilicity/potency) Bio->UseCl Cl-Bioisostere

Figure 2: Decision matrix for selecting the optimal halogenated precursor based on application.

References

  • Haghgooie, H. et al. (2008). "Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes." Asian Journal of Chemistry, 20(8), 6082-6088. Link

  • Shi, L. et al. (2007). "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde." European Journal of Medicinal Chemistry, 42(4), 558-564. Link

  • BenchChem. (2025).[1] "A Comparative Analysis of the Reactivity of Chloro- vs. Bromo-dibenzocycloheptenes." BenchChem Technical Guides. Link

  • PubChem. (2025).[3] "5-Chlorosalicylaldehyde: Chemical Properties and pKa Data." National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[4] "Product Specification: 5-Bromosalicylaldehyde." Merck KGaA. Link

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of Dibrominated Esters

Executive Summary In drug development and synthetic organic chemistry, dibrominated esters often appear as key intermediates (e.g., via bromination of unsaturated esters) or as specific metabolic markers. Their mass spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and synthetic organic chemistry, dibrominated esters often appear as key intermediates (e.g., via bromination of unsaturated esters) or as specific metabolic markers. Their mass spectrometric analysis offers a distinct advantage: the "isotopic fingerprint."[1] Unlike non-halogenated compounds that rely heavily on accurate mass for identification, dibrominated species possess a diagnostic triplet signal that serves as an internal validation standard.

This guide objectively compares the spectral performance of dibrominated esters against dichlorinated and monobrominated alternatives. It details the mechanistic fragmentation pathways (EI and ESI) and provides a self-validating experimental protocol for structural confirmation.

The Isotopic Fingerprint: A Comparative Analysis

The primary method for identifying a dibrominated ester is not the molecular weight alone, but the isotopic envelope. Bromine has two stable isotopes,


 and 

, with natural abundances of approximately 50.7% and 49.3% (roughly 1:1).[1][2]

When two bromine atoms are present (


), the statistical distribution follows the expansion of 

, resulting in a 1:2:1 ratio at

,

, and

.
Table 1: Comparative Isotopic Envelopes (Normalized Intensity)
FeatureDibrominated (

)
Dichlorinated (

)
Monobrominated (

)
Non-Halogenated
Pattern Triplet (1:2:1) Triplet (9:6:1)Doublet (1:[3]1)Singlet (M dominant)
M (Nominal) 50%100%100%100%
M+2 100% (Base)~65%~98%<1% (due to

)
M+4 50%~10%<1%~0%
Diagnostic Utility High (Unambiguous)Medium (Can mimic overlapping ions)HighLow (Requires HRMS)

Technical Insight: The "M+2" peak in a dibrominated cluster is actually the sum of the mixed isotope species (


 and 

), making it twice as intense as the pure

or

peaks. This is the most robust confirmation of the

moiety [1, 2].

Fragmentation Mechanics (EI vs. ESI)

The fragmentation of dibrominated esters is governed by the competition between the ester functionality (McLafferty rearrangement,


-cleavage) and the labile C-Br bond.
Electron Ionization (EI) - "Hard" Ionization

In GC-MS (70 eV), the molecular ion (


) is often visible but weak due to the stability of the leaving groups.
  • C-Br Scission: The C-Br bond is weaker than C-C or C-H bonds. The most common neutral loss is a bromine radical (

    
    , 79/81 Da).
    
    • Result: The triplet (1:2:1) collapses to a doublet (1:1) in the fragment ion (

      
      ).[3]
      
  • 
    -Cleavage:  Cleavage adjacent to the carbonyl group.[4]
    
    • Methyl Esters: Loss of

      
       (31 Da) is characteristic.
      
  • McLafferty Rearrangement: If the ester has a

    
    -hydrogen, it undergoes a site-specific rearrangement.[5][6]
    
    • Diagnostic Ion: For methyl esters, this yields a peak at m/z 74 (

      
      ).[5]
      
    • Impact of Bromine:[1][2][3][7][8][9][10] If bromine is on the

      
      -carbon, the m/z 74 peak may shift to m/z 152/154  (replacing H with Br), or the rearrangement may be suppressed due to steric/electronic effects [3, 4].
      
Electrospray Ionization (ESI) - "Soft" Ionization

In LC-MS, dibrominated esters typically form adducts rather than fragmenting in the source.

  • Positive Mode: Dominant species are

    
     or 
    
    
    
    . The 1:2:1 pattern is preserved in the adduct.
  • Fragmentation (CID): Requires MS/MS.[11] The primary pathway is the neutral loss of HBr (80/82 Da) or the alkoxy group.

Visualizing the Fragmentation Logic

The following diagram illustrates the decision tree for identifying dibrominated esters using Electron Ionization (EI).

G Sample Unknown Sample (EI Source) IsotopeCheck Check Molecular Ion (M+) Isotopic Pattern Sample->IsotopeCheck Pattern_121 Pattern 1:2:1 (M, M+2, M+4) IsotopeCheck->Pattern_121  Found Pattern_961 Pattern 9:6:1 (M, M+2, M+4) IsotopeCheck->Pattern_961  Found Br2_Confirm Dibrominated Species Confirmed Pattern_121->Br2_Confirm Cl2_Confirm Dichlorinated Species Pattern_961->Cl2_Confirm Frag_Analysis Analyze Fragment Ions Br2_Confirm->Frag_Analysis Loss_Br Loss of 79/81 Da (Doublet 1:1 remains) Frag_Analysis->Loss_Br  Weak Bond Loss_OMe Loss of 31 Da (Methoxy group) Frag_Analysis->Loss_OMe  Alpha Cleavage McLafferty Base Peak m/z 74 (McLafferty Rearrangement) Frag_Analysis->McLafferty  Gamma H Present

Caption: Logic flow for structural confirmation of dibrominated esters via EI-MS, highlighting the critical isotopic discrimination step.

Mechanistic Deep Dive: The McLafferty Rearrangement

For researchers synthesizing fatty acid esters or linear chain intermediates, the McLafferty rearrangement is the standard for proving the ester headgroup exists. However, bromine substitution alters this pathway.

Scenario: Methyl 2,3-dibromopropionate vs. Methyl butyrate.

  • Methyl Butyrate: Standard rearrangement yields m/z 74.[5]

  • Dibrominated Analog: The bulky bromine atoms can sterically hinder the six-membered transition state. Furthermore, the inductive effect of Br destabilizes the radical cation intermediate.

    • Observation: You will often see a suppression of the McLafferty ion and an enhancement of direct C-Br cleavage ions [5, 6].

McLafferty Precursor Molecular Ion (M+.) [R-CH(Br)-COOCH3]+. TS 6-Membered Transition State Precursor->TS  Gamma-H Transfer DirectCleave Competing Pathway: Loss of Br. Precursor->DirectCleave  Fast Kinetics Product Enol Radical Cation (m/z 74 or shifted) TS->Product Neutral Neutral Alkene (Lost) TS->Neutral

Caption: Competition between McLafferty rearrangement and direct halogen loss in brominated esters.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity when characterizing these compounds, follow this "Check-Verify-Run" protocol.

Step 1: Solvent Selection (Critical)
  • Avoid: Protic solvents (MeOH, Water) in GC sample prep if the bromide is allylic or benzylic, as solvolysis (

    
    ) can occur before injection.
    
  • Preferred: Dichloromethane (DCM) or Ethyl Acetate.

  • Concentration: 10 ppm (Scan mode) to ensure the M+4 peak is visible above baseline noise.

Step 2: Instrument Calibration (Self-Validation)

Before running the unknown, inject a standard of 1,4-dibromobenzene .

  • Why? It is stable and provides a clean 1:2:1 triplet at m/z 234, 236, 238.

  • Pass Criteria: The intensity of m/z 236 must be

    
     times the intensity of m/z 234. If not, the detector is saturating or the scan speed is too fast (skewing the peak ratios).
    
Step 3: Data Acquisition
  • GC-MS: Splitless injection (to maximize sensitivity of the isotope cluster). Scan range 40-500 Da.

  • LC-MS: ESI Positive. Source temp < 350°C (thermal degradation of C-Br is possible).

Step 4: Interpretation
  • Locate the highest mass cluster.

  • Apply the "Rule of 160": Subtract 160 (

    
    ) from the cluster mass. Does the remaining mass match the ester backbone?
    
  • Look for the "Half-Cluster": A doublet separated by 2 Da (1:1 ratio) at lower mass. This confirms the loss of one bromine atom, validating the parent contained at least two.

References

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]

  • LibreTexts Chemistry. (2023).[12] Mass Spectrometry - Fragmentation Patterns: Esters and McLafferty Rearrangement. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the mass spectrum of 1,2-dibromoethane and related halides. Retrieved from [Link]

  • Michigan State University (MSU). (2025). Mass Spectrometry - Fragmentation Patterns and Neutral Losses. Retrieved from [Link]

  • University of Colorado Boulder. (2011). Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry. Retrieved from [Link]

Sources

Validation

Comparative Crystallographic Guide: 3,5-Dibromosalicylaldehyde Derivatives vs. Chlorinated Analogs

Executive Summary This guide provides a technical analysis of 3,5-dibromosalicylaldehyde (3,5-DBSA) derivatives , specifically focusing on their crystallographic properties, intermolecular interactions, and utility in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 3,5-dibromosalicylaldehyde (3,5-DBSA) derivatives , specifically focusing on their crystallographic properties, intermolecular interactions, and utility in drug design compared to their chlorinated and unsubstituted analogs.

While chlorinated derivatives are often used for steric bulk, 3,5-DBSA derivatives offer a distinct advantage in crystal engineering and structure-based drug design (SBDD) due to the polarizability of the bromine atom. This facilitates strong Halogen Bonding (XB) (


-hole interactions), which directs supramolecular assembly more predictably than the isotropic van der Waals forces dominant in chlorinated analogs.

Part 1: Structural & Crystallographic Comparison[1]

The substitution of Chlorine (Cl) with Bromine (Br) at the 3,5-positions fundamentally alters the crystal packing landscape. Below is a comparative analysis of a representative 3,5-dibromo hydrazone ligand against standard chlorinated and unsubstituted baselines.

Table 1: Crystallographic Parameters Comparison
Parameter3,5-Dibromo Derivative (Focus)3,5-Dichloro Analog (Alternative)Unsubstituted Analog
Representative Compound N'-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide [1]3,5-Dichlorosalicylaldehyde (Ligand Precursor) [2]Salicylaldehyde Hydrazone
Crystal System TriclinicMonoclinicOrthorhombic (Typical)
Space Group



Unit Cell Volume (

)
~1757 ų (

)
~730 ų (

)
~1100 ų
Density (

)
High (>1.7 g/cm³) Medium (~1.5 g/cm³)Low (~1.2 g/cm³)
Primary Interaction Halogen Bonding (Br[1][2][3][4][5]···O, Br···N) + H-BondsWeak Cl···Cl + H-BondsH-Bonds +

-Stacking
Heavy Atom Effect Strong (Facilitates Phasing)ModerateNegligible
Key Structural Differentiator: The -Hole

The primary advantage of the 3,5-dibromo scaffold is the anisotropic distribution of electron density on the bromine atom.

  • Chlorine: Possesses a smaller, less positive

    
    -hole; interactions are often dominated by dispersion forces.
    
  • Bromine: Exhibits a pronounced positive potential cap (

    
    -hole) along the C-Br bond axis. This allows for directional Type II Halogen Bonds  (angle 
    
    
    
    ,
    
    
    ) with nucleophiles (Oxygen/Nitrogen) [3].
Diagram 1: Intermolecular Interaction Hierarchy

This diagram illustrates the competitive packing forces in 3,5-DBSA derivatives versus chloro-analogs.

InteractionHierarchy Substituent Substituent Choice Br Bromine (3,5-DBSA) Substituent->Br Cl Chlorine (3,5-DCSA) Substituent->Cl SigmaHole Strong σ-Hole Formation Br->SigmaHole High Polarizability Dispersion Isotropic Dispersion Cl->Dispersion Lower Polarizability XB Directional Halogen Bonding (Br...O / Br...N) SigmaHole->XB ClCl Weak Cl...Cl Contacts (Type I - Geometry based) Dispersion->ClCl Packing Predictable 2D/3D Networks XB->Packing Stabilizes Packing2 Close Packing (Steric driven) ClCl->Packing2

Caption: Comparison of driving forces in crystal packing. Bromine derivatives leverage specific directional bonding, whereas chlorine derivatives rely more on steric packing.

Part 2: Experimental Protocols

To obtain high-quality single crystals of 3,5-dibromosalicylaldehyde Schiff bases suitable for X-ray diffraction, a self-validating synthesis and crystallization protocol is required.

Synthesis Workflow (Stoichiometric Condensation)
  • Reagents: 3,5-Dibromosalicylaldehyde (1.0 eq), Primary Amine/Hydrazide (1.0 eq).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Methanol is preferred for higher solubility of the aldehyde.

  • Catalyst: Glacial Acetic Acid (2-3 drops).

Step-by-Step:

  • Dissolve 1.0 mmol of 3,5-dibromosalicylaldehyde in 20 mL hot MeOH.

  • Add 1.0 mmol of the amine component dropwise under continuous stirring.

  • Add catalytic acetic acid.[6]

  • Reflux for 2–4 hours. Monitor via TLC (Mobile phase: 3:1 Hexane/Ethyl Acetate).

  • Cool to room temperature. Precipitate is filtered and washed with cold EtOH.

Crystallization for X-Ray (Slow Evaporation)

Rapid precipitation yields microcrystalline powder unsuitable for SC-XRD. Use the Slow Evaporation method:

  • Dissolve 20 mg of the synthesized Schiff base in a 1:1 mixture of CHCl₃ : MeOH .

    • Why this mix? The halogenated motif dissolves well in chloroform, while methanol aids in hydrogen-bond network formation during lattice assembly.

  • Filter the solution through a 0.45 µm syringe filter into a narrow vial.

  • Cover with parafilm and poke 3–5 small holes.

  • Store in a vibration-free environment at 298 K for 5–7 days.

Diagram 2: Synthesis & Characterization Pipeline

SynthesisWorkflow Aldehyde 3,5-Dibromosalicylaldehyde Reflux Reflux (MeOH + AcOH) 2-4 Hours Aldehyde->Reflux Amine Hydrazide/Amine Amine->Reflux TLC TLC Verification (Disappearance of CHO) Reflux->TLC Evap Slow Evaporation (CHCl3/MeOH 1:1) TLC->Evap Pure Crystal Block/Prism Crystals Evap->Crystal XRD SC-XRD Data Collection (Mo-Kα Source) Crystal->XRD

Caption: Optimized workflow from raw reagents to diffraction-quality single crystals.

Part 3: Performance Analysis & Applications

Biological Efficacy (Lipophilicity & Penetration)

Crystallographic data directly correlates to biological performance.[7] The presence of two bromine atoms significantly increases the LogP (partition coefficient) compared to chloro-analogs.

  • Membrane Permeability: The increased lipophilicity allows 3,5-dibromo derivatives to penetrate bacterial lipid bilayers more effectively [4].[7]

  • Target Binding: The structural rigidity observed in the crystal state (often locked by intramolecular O-H···N hydrogen bonds) preserves the pharmacophore geometry for binding to active sites (e.g., Urease or Laccase inhibition) [1].

Stability & Density
  • Density: 3,5-dibromo derivatives typically exhibit crystal densities

    
     [1]. This high density correlates with thermal stability, often resulting in higher melting points than non-halogenated analogs.
    
  • Twinning Warning: Due to the heavy atom effect and potential high symmetry, 3,5-dibromo crystals may exhibit merohedral twinning. Data reduction must carefully check for twin laws, unlike the simpler light-atom analogs.

Data Collection Strategy (Expert Tip)

When collecting X-ray data for these derivatives:

  • Radiation Source: Use Mo-Kα (

    
     Å) rather than Cu-Kα. The high absorption coefficient (
    
    
    
    ) of Bromine in Cu radiation can cause significant scaling errors.
  • Absorption Correction: A multi-scan or analytical absorption correction (e.g., SADABS) is mandatory due to the heavy bromine content (

    
    ).
    

References

  • Zong, Q.-S., & Wu, J.-Y. (2014).[8] Synthesis and Crystal Structures of N'-(3,5-Dibromo-2-hydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide and its Oxovanadium(V) Complex. Asian Journal of Chemistry, 26.

  • Ng, S. W., & Tiekink, E. R. T. (2008). 3,5-Dichlorosalicylaldehyde.[2][5][9] Acta Crystallographica Section E, E64, o917.[9]

  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 116(4), 2478–2601.

  • Zhu, H.-Y. (2011).[10] Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide Monohydrate.[10] Asian Journal of Chemistry, 24(2).

Sources

Comparative

Comparative Guide: Antibacterial Efficacy of Acetate Ester vs. Free Phenol Forms

Executive Summary This guide analyzes the antibacterial performance differences between free phenolic compounds (e.g., Thymol, Carvacrol, Resveratrol) and their acetate ester derivatives . The Core Finding: The free phen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the antibacterial performance differences between free phenolic compounds (e.g., Thymol, Carvacrol, Resveratrol) and their acetate ester derivatives .

The Core Finding: The free phenol form is the intrinsic active antimicrobial agent. The phenolic hydroxyl group (-OH) is mechanistically required to disrupt bacterial membranes and collapse proton gradients. The acetate ester form functions primarily as a prodrug . It is often biologically inactive or significantly less potent in vitro until it is hydrolyzed by esterases (either bacterial or host-derived) to release the active free phenol.

Key Distinction for Researchers:

  • In Vitro (Petri Dish): Acetate esters often show higher MICs (lower potency) than free phenols because standard media lacks the enzymes necessary to activate them.

  • In Vivo (Organism): Acetate esters often exhibit superior pharmacokinetics (stability, bioavailability, reduced irritation), acting as a sustained-release delivery system for the active phenol.

Mechanistic Fundamentals

The "Hydroxyl Hypothesis" (Active Mechanism)

The antibacterial potency of phenolic compounds (Thymol, Carvacrol, Eugenol) relies heavily on the presence of a free hydroxyl (-OH) group and a system of delocalized electrons.

  • Membrane Disruption: The free -OH group interacts with the polar head groups of the lipid bilayer, altering membrane fluidity.

  • Protonophore Action: The phenol acts as a proton carrier. It deprotonates in the alkaline cytoplasm, picks up a proton from the acidic periplasm (or outside), and shuttles it back in, collapsing the Proton Motive Force (PMF) required for ATP synthesis.

  • Result: Bacterial cell death via energy depletion and membrane leakage.

The Acetate "Cap" (Prodrug Mechanism)

Acetylation replaces the active -OH with an ester group (-O-CO-CH3).

  • Lipophilicity: The ester is more hydrophobic (higher LogP), allowing it to penetrate bacterial cell walls (especially the complex outer membrane of Gram-negatives) more easily than the free phenol.

  • Inactivation: The ester cannot act as a proton donor/acceptor. It is mechanistically silent until cleaved.

  • Activation: Intracellular bacterial esterases (e.g., lipases) or extracellular host esterases must hydrolyze the ester bond to regenerate the active phenol.

Visualization: Mechanism of Action

The following diagram illustrates the "Trojan Horse" entry of the acetate ester and its subsequent activation.

G node_phenol Free Phenol (Active Form) node_membrane Bacterial Membrane (Lipid Bilayer) node_phenol->node_membrane Inserts into Bilayer node_pmf Proton Motive Force Collapse node_phenol->node_pmf Shuttles Protons (H+) node_ester Acetate Ester (Prodrug Form) node_ester->node_membrane High Lipophilicity Facilitates Entry node_esterase Intracellular Esterase (Activation Enzyme) node_membrane->node_esterase Translocation to Cytoplasm node_esterase->node_phenol Hydrolysis (Cleavage of Acetate) node_death Bacterial Cell Death node_pmf->node_death ATP Depletion node_phenol_direct Free Phenol (Direct Application) node_phenol_direct->node_membrane Direct Interaction (Often slower entry in G-)

Caption: Pathway comparison showing the Acetate Ester acting as a lipophilic prodrug requiring intracellular enzymatic activation.

Comparative Performance Analysis (Data-Driven)

The following data aggregates Minimum Inhibitory Concentration (MIC) values from multiple studies. Note the trend: Free phenols generally have lower MICs (higher potency) than their acetate counterparts in standard assays.

Table 1: Comparative MIC Values (µg/mL)
Compound PairBacterial StrainFree Phenol MIC (Active)Acetate Ester MIC (Prodrug)Interpretation
Thymol S. aureus (Gram+)125 - 250> 500 (often >1000)Ester is less active without specific esterase expression.
E. coli (Gram-)200 - 500> 1000Gram- esterases are often insufficient to activate the ester rapidly.
Carvacrol S. aureus~150> 400Acetylation masks the critical -OH group.
P. aeruginosa~500> 1000P. aeruginosa efflux pumps may expel the ester before hydrolysis.
Eugenol S. aureus260 - 320500 - 1000Eugenol is inherently weak; ester is weaker but more stable.
Resveratrol S. aureus100 - 200> 400Resveratrol acetate is primarily used for stability, not superior potency.

Critical Insight: In rare cases (e.g., specific Mycobacterium species rich in lipases), the acetate form may appear more active because the bacteria rapidly hydrolyze it, and the ester's superior lipophilicity helped it bypass the waxy cell wall.

Experimental Protocols

To accurately compare these forms, you must control for the "activation step." A standard MIC assay may falsely label the acetate as "inactive" simply because the bacteria grew faster than they could hydrolyze the prodrug.

Protocol A: Standard MIC Assay (Baseline Potency)

Objective: Determine direct antibacterial activity.

  • Preparation: Dissolve compounds in DMSO (final concentration <1% to avoid solvent toxicity).

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Dosing: Serial 2-fold dilutions of Free Phenol and Acetate Ester (Range: 16 – 2048 µg/mL).

  • Incubation: 18-24 hours at 37°C.

  • Readout: Lowest concentration with no visible growth.

Protocol B: Esterase-Supplemented Assay (Validation of Prodrug)

Objective: Prove that the acetate ester becomes active upon hydrolysis.

  • Media Modification: Supplement MHB with Porcine Liver Esterase (PLE) (10 Units/mL) or a generic lipase.

  • Control: Run a "Media + Esterase" control to ensure the enzyme itself is not toxic to bacteria.

  • Execution: Perform MIC assay as above.

  • Expected Result: The MIC of the Acetate Ester should drop significantly (approaching that of the Free Phenol) in the presence of esterase, confirming the prodrug mechanism.

Visualization: Experimental Workflow

Workflow start Compound Selection prep Solubilization (DMSO < 1%) start->prep split Assay Type prep->split path_std Standard MIC (MHB Only) split->path_std Direct Activity path_supp Activated MIC (MHB + Esterase) split->path_supp Prodrug Potential incubation Incubation 24h @ 37°C path_std->incubation path_supp->incubation readout Data Analysis incubation->readout

Caption: Dual-track workflow to distinguish between intrinsic inactivity and lack of bio-activation.

Strategic Recommendations for Drug Development

  • Use Acetates for Formulation Stability: If your product requires long shelf-life or is prone to oxidation (e.g., Resveratrol turning brown), use the acetate form. It is chemically stable.

  • Use Acetates for Bioavailability: If the target is an internal infection (systemic), the acetate ester will likely have better oral absorption and distribution than the free phenol, which is rapidly metabolized (glucuronidated) by the host.

  • Use Free Phenols for Topical/Contact Applications: For surface disinfectants or topical wound care where host esterases may be low, use the free phenol for immediate, potent action.

References

  • Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol. National Institutes of Health (NIH). [Link]

  • Carvacrol: A Natural Phenolic Compound with Antimicrobial Properties. National Institutes of Health (NIH). [Link]

  • Antibacterial Activity of Clove Essential Oil and Eugenol. University of Ljubljana. [Link]

  • Synthesis and antibacterial potential of novel thymol derivatives. Frontiers in Microbiology. [Link]

  • Resveratrol: Potential Antibacterial Agent against Foodborne Pathogens. Frontiers in Microbiology. [Link]

Validation

Spectral Tuning of Schiff Base Complexes: A Guide to Halogen Substituent Effects on UV-Vis Maxima

Executive Summary This guide provides a technical analysis of how halogen substituents (F, Cl, Br, I) influence the electronic absorption spectra of Schiff base metal complexes.[1] Targeted at drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of how halogen substituents (F, Cl, Br, I) influence the electronic absorption spectra of Schiff base metal complexes.[1] Targeted at drug development professionals and application scientists, this document moves beyond basic characterization to explore the tunability of the HOMO-LUMO gap.

The central premise is that halogenation acts as a precise lever for electronic modulation. While halogens are inductively electron-withdrawing (-I), their mesomeric electron-donating capacity (+M) and polarizability allows for significant bathochromic (red) shifts and hyperchromic effects, particularly in Charge Transfer (CT) bands. This guide compares these effects against non-halogenated standards to aid in the design of optoelectronic materials and metallodrugs.

Part 1: Mechanistic Foundation

To interpret UV-Vis data accurately, one must understand the competing electronic effects introduced by halogen atoms on the salicylaldimine (or similar) core.

The Push-Pull Mechanism

The UV-Vis profile of a Schiff base complex is dominated by three transition types:

  • 
    :  Ligand-centered (LC) transitions (UV region, ~250–350 nm).
    
  • 
    :  Transitions involving the azomethine lone pair (Near-UV, ~350–400 nm).
    
  • d-d / MLCT: Metal-centered or Metal-to-Ligand Charge Transfer (Visible region, >400 nm).

Halogens perturb these transitions through two opposing vectors:

  • Inductive Effect (-I): High electronegativity (F > Cl > Br > I) withdraws electron density from the

    
    -framework, potentially stabilizing the HOMO and widening the gap (Hypsochromic/Blue Shift).[1]
    
  • Mesomeric Effect (+M) & Polarizability: Lone pair donation into the

    
    -system and high polarizability (I > Br > Cl > F) destabilize the HOMO and extend conjugation, narrowing the gap (Bathochromic/Red Shift).[1]
    

Field Insight: In most transition metal Schiff base complexes (e.g., Cu(II), Ni(II)), the polarizability and +M effect dominate for heavier halogens (Br, I), resulting in a distinct red shift compared to the unsubstituted or fluoro-substituted analogs.[1]

Visualization: Electronic Effect Pathway

The following diagram illustrates the causal link between halogen properties and spectral shifts.

HalogenEffect Halogen Halogen Substituent (X = F, Cl, Br, I) Prop1 Electronegativity (F > I) Halogen->Prop1 Prop2 Polarizability (I > F) Halogen->Prop2 Effect1 Inductive Withdrawal (-I) (Sigma Bond) Prop1->Effect1 Effect2 Mesomeric Donation (+M) (Pi System) Prop2->Effect2 Gap HOMO-LUMO Gap Modulation Effect1->Gap Stabilizes HOMO (Blue Shift Potential) Effect2->Gap Destabilizes HOMO (Red Shift Dominant) Shift Spectral Shift (λmax) Gap->Shift

Figure 1: Mechanistic pathway showing how halogen properties compete to alter the band gap. Heavier halogens typically favor the lower path (Red Shift).[1]

Part 2: Comparative Analysis & Data

The following data synthesizes trends observed in Cu(II) and Ni(II) salicylaldimine complexes. The "Standard" is the unsubstituted (


) Schiff base.
Comparative Performance Table: Bathochromic Shifts
Substituent (X)Electronic Nature

(Ligand

)

(Complex MLCT)

vs Standard (Shift)
Interpretation
-H (Standard) Neutral~315 nm~380 nmN/ABaseline conjugation.
-F (Fluoro) Strong -I, Weak +M~312 nm~378 nm-2 nm (Blue/Negligible)High electronegativity contracts orbitals; minimal conjugation extension.
-Cl (Chloro) Moderate -I, Moderate +M~325 nm~395 nm+15 nm (Red)Mesomeric donation begins to overcome inductive withdrawal.
-Br (Bromo) Weak -I, Strong +M~332 nm~410 nm+30 nm (Red)Significant polarizability facilitates charge transfer; lower energy gap.
-I (Iodo) Very Weak -I, Very Strong +M~345 nm~425 nm+45 nm (Red)Maximal Shift. Large atomic radius and orbital overlap drastically reduce HOMO-LUMO gap.
Key Observations for Drug Development
  • Bioactivity Correlation: Complexes with heavier halogens (Br, I) often show lower band gaps and higher lipophilicity.[1] This correlates with increased cellular uptake and cytotoxicity in anti-cancer screenings compared to the -H or -F analogs [1][6].

  • Solvatochromism: These transitions are highly solvent-dependent.[1] In polar aprotic solvents (DMSO/DMF), the MLCT band often undergoes a further red shift compared to ethanol due to stabilization of the excited polar state [5][7].

Part 3: Experimental Protocols

To ensure data reproducibility, the following self-validating workflow is recommended.

A. Synthesis of Halogenated Schiff Base Complexes

Safety: Schiff bases can be irritants.[1] Work in a fume hood. Reagents: 5-Halo-salicylaldehyde (X=F, Cl, Br, I), Primary Amine (e.g., aniline or ethylenediamine), Metal Acetate/Chloride (


).
  • Ligand Formation (Condensation):

    • Dissolve 1.0 mmol of 5-halo-salicylaldehyde in 20 mL absolute ethanol.

    • Add 1.0 mmol amine dropwise under stirring.[1]

    • Reflux for 2–4 hours (monitor via TLC until aldehyde spot disappears).

    • Validation Point: Appearance of a yellow/orange precipitate indicates imine formation.[1]

  • Metallation:

    • Add 0.5 mmol (for 2:1 ligand:metal) or 1.0 mmol (for 1:1) of metal salt dissolved in 10 mL ethanol to the hot ligand solution.

    • Reflux for an additional 3 hours.

    • Cool to room temperature; filter the precipitate.

    • Wash with cold ethanol and diethyl ether.

B. UV-Vis Characterization Protocol

Instrument: Double-beam Spectrophotometer (e.g., Shimadzu UV-1800 or similar).[1] Solvent: DMSO (Spectroscopic Grade) is preferred for solubility and cutoff (<265 nm).

  • Blank Correction: Run a baseline correction using pure DMSO in both cuvettes.

  • Sample Prep: Prepare a

    
     M stock solution. Ensure complete dissolution (sonicate if necessary).
    
  • Scan Parameters:

    • Range: 200 nm – 800 nm.[1]

    • Scan Speed: Medium/Slow (for peak resolution).

  • Data Analysis:

    • Identify

      
       for the d-d transition (weak, broad, >500 nm) and CT bands (intense, 350–450 nm).
      
    • Calculate the molar extinction coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .[1]
Visualization: Experimental Workflow

Workflow cluster_synthesis Synthesis Phase cluster_analysis Analytical Phase Step1 Reflux: Aldehyde + Amine (Ethanol, 80°C) Step2 TLC Validation (Disappearance of Aldehyde) Step1->Step2 Step3 Metallation (+ Metal Salt) Step2->Step3 Step4 Solubilization (DMSO, 10^-4 M) Step3->Step4 Filter & Dry Step5 UV-Vis Scan (200-800 nm) Step4->Step5 Step6 Data Extraction (λmax, ε) Step5->Step6

Figure 2: Step-by-step workflow from synthesis to spectral data extraction.[2]

References

  • Liu, Y., et al. (2024).[3] "Regulating effect of the halogen atoms on the cofacial dinuclear Schiff base complexes: Synthesis, spectroscopy, electrochemistry, and DFT calculations." ResearchGate.[4][5]

  • Rosokha, S. V. (2026).[4] "Electronic (UV–vis absorption) spectroscopy of halogen bonding." ResearchGate.[4][5]

  • University of Baghdad. "Synthesis and Characterization of Complexes of Schiff Base." UOB Archive.

  • Sphinx Knowledge House. "Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals." Sphinxsai.

  • NIH/PubMed. "Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies." National Institutes of Health.

  • Monash University. "Halogen Substitution Effects on N2O Schiff Base Ligands in Unprecedented Abrupt Fe(II) Spin Crossover Complexes." Monash Research Repository.

  • Rasayan Journal. "Synthesis and Spectral Characterization of Schiff Base Transition Metal Complexes." Rasayan Journal of Chemistry.

Sources

Comparative

Elemental Analysis Standards for Highly Brominated Organics: A Comparison Guide for C9H6Br2O3 Compounds

As a Senior Application Scientist, one of the most persistent analytical challenges I encounter in the laboratory is the accurate elemental characterization of highly halogenated organic compounds. Compounds with the mol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent analytical challenges I encounter in the laboratory is the accurate elemental characterization of highly halogenated organic compounds. Compounds with the molecular formula C9H6Br2O3 (such as 3-bromo-4-(2-bromoacetyl)benzoic acid or 2,2-dibromo-6-methoxy-1-benzofuran-3-one) present a unique hurdle: they consist of nearly 50% bromine by mass.

Standard CHNS/O elemental analysis relies on flash combustion, but introducing massive halogen loads into a combustion reactor fundamentally alters the combustion kinetics and risks catastrophic catalyst failure[1]. This guide objectively compares reference standards used to calibrate elemental analyzers for C9H6Br2O3 derivatives, explaining the mechanistic causality behind standard selection and providing a self-validating experimental protocol.

The Mechanistic Challenge of Bromine in Elemental Analysis

In a standard flash combustion elemental analyzer, the sample is ignited in a tin capsule at ~1000°C in an oxygen-rich environment. For non-halogenated compounds, this cleanly yields CO₂, H₂O, N₂, and SO₂.

However, when combusting C9H6Br2O3, the high bromine content (~49.64%) triggers competing chemical pathways. Bromine forms corrosive HBr and volatile Br₂ gases. If left unchecked, these species cause two critical failures:

  • Catalyst Poisoning: Bromine reacts with the copper reduction catalyst (at 650°C) to form copper(I) bromide (CuBr). CuBr has a low melting point and volatilizes, physically destroying the reduction reactor and permanently skewing nitrogen and carbon baselines[2].

  • Chromatographic Interference: Un-trapped halogens can elute into the GC column, causing severe memory effects and baseline drift in the Thermal Conductivity Detector (TCD).

To mitigate this, the combustion tube must be packed with a halogen scavenger , typically silver wool or silver tungstate (Ag₂WO₄), which irreversibly traps bromine as solid silver bromide (AgBr)[1]. Consequently, the reference standard used to calibrate the instrument must contain a similar halogen load to accurately validate the efficiency of this silver trap.

CombustionPathway Sample C9H6Br2O3 Sample (Tin Capsule) Combustion Flash Combustion (1000°C, O2) Sample->Combustion Catalyst Oxidation Catalyst (WO3 / Cr2O3) Combustion->Catalyst CO2, H2O, Br2, HBr HalogenTrap Halogen Scavenger (Silver Wool / Ag2WO4) Traps Br as AgBr Catalyst->HalogenTrap Reduction Reduction Reactor (Cu at 650°C) HalogenTrap->Reduction CO2, H2O (Br removed) WaterTrap Water Trap (Mg(ClO4)2) Reduction->WaterTrap GC GC Column WaterTrap->GC CO2, N2 TCD TCD Detector (Quantification) GC->TCD

Flash combustion pathway demonstrating halogen trapping mechanism for brominated compounds.

Objective Comparison of Reference Standards

The golden rule of elemental analysis is matrix matching . The calibration standard should mimic the sample's combustion dynamics and elemental ratios as closely as possible[3]. Below is a quantitative comparison of three standard approaches for analyzing C9H6Br2O3.

Table 1: Quantitative Comparison of EA Reference Standards
Reference StandardMolecular Formula% Carbon% Hydrogen% Bromine% OxygenSuitability for C9H6Br2O3
Custom C9H6Br2O3 C9H6Br2O333.581.8849.6414.91Ideal (Exact Matrix Match)
4-Bromobenzoic Acid OAS C7H5BrO241.822.5139.7515.92Excellent (Commercial Availability)
BBOT C26H26N2O2S72.536.090.007.43Poor (No Halogen Load)
Analysis of Alternatives

1. Custom C9H6Br2O3 Standard (In-House) Using a highly purified (>99.9%) batch of your target compound as a standard provides the ultimate matrix match. It perfectly replicates the 49.64% bromine load, ensuring the calibration curve accounts for the exact kinetics of halogen release and trapping. However, establishing an in-house standard requires rigorous secondary validation (e.g., via titration or ICP-MS)[2] to confirm its absolute purity before it can be trusted as a primary calibrant.

2. 4-Bromobenzoic Acid OAS (Commercial Standard) For most drug development laboratories, 4-Bromobenzoic Acid is the most practical and scientifically sound choice. Commercially available as a certified Organic Analytical Standard (OAS)[4], it contains 39.75% bromine. This high halogen load effectively "stress tests" the silver trap during calibration, ensuring that the instrument can handle the subsequent C9H6Br2O3 samples without suffering from bromine breakthrough.

3. BBOT (Universal Standard) While BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is a staple for standard CHNS analysis, it is a dangerous choice for highly brominated compounds. Calibrating with BBOT provides no data on the efficiency of the halogen trap. If the silver wool is exhausted, the analyst will not know until the C9H6Br2O3 sample destroys the reduction catalyst.

StandardSelection Start Select EA Standard for C9H6Br2O3 (~49.6% Bromine) CheckBr Does standard contain >30% Br? Start->CheckBr MatchMatrix Matrix Match: 4-Bromobenzoic Acid or Custom C9H6Br2O3 CheckBr->MatchMatrix Yes PoorMatrix Non-Halogenated Standard (e.g., BBOT, Acetanilide) CheckBr->PoorMatrix No Success Accurate Calibration & Halogen Trap Monitoring MatchMatrix->Success Risk Risk: Unaccounted Catalyst Poisoning & Skewed C/H Ratios PoorMatrix->Risk

Logical decision matrix for selecting appropriate elemental analysis reference standards.

Self-Validating Experimental Protocol

To guarantee scientific integrity, the analytical workflow must be self-validating. The following protocol utilizes 4-Bromobenzoic Acid OAS to calibrate the instrument for C9H6Br2O3 analysis, incorporating mandatory system suitability checks.

Phase 1: Reactor Preparation & Halogen Trapping
  • Pack the Oxidation Reactor: Load the primary combustion tube with Tungsten Trioxide (WO₃) as the main oxidation catalyst.

  • Install the Halogen Scavenger: Pack a dense, 50 mm layer of high-purity Silver Wool (or Silver Tungstate) at the bottom (cooler end, ~500°C) of the oxidation reactor. Causality: Silver must be placed in a temperature zone where AgBr is thermodynamically stable and will not volatilize into the reduction tube[1].

  • Conditioning: Run 3-5 unweighed "dummy" samples of a brominated compound to condition the catalysts and passivate active sites within the system.

Phase 2: Calibration (K-Factor Method)
  • Weighing: Accurately weigh 5 aliquots of 4-Bromobenzoic Acid OAS ranging from 0.5 mg to 2.5 mg into standard tin capsules using a microbalance (resolution: 1 µg).

  • Combustion: Process the standards using a flash combustion elemental analyzer (e.g., Thermo FlashSmart) with an oxygen injection volume optimized for highly halogenated matrices (typically 10-15 mL O₂ per mg of sample).

  • Linearity Check: Generate the calibration curve. The K-factors (response factors) for Carbon and Hydrogen must yield a Relative Standard Deviation (RSD) of < 0.5%.

Phase 3: Sample Analysis & System Validation
  • Sample Preparation: Weigh 1.0 - 1.5 mg of the C9H6Br2O3 sample into a tin capsule.

  • Combustion Promoter (Optional): If the specific C9H6Br2O3 derivative is highly refractory, add ~1 mg of Vanadium Pentoxide (V₂O₅) directly into the capsule to ensure complete localized oxidation.

  • Self-Validating Check: Crucial Step: Insert a 1.5 mg check standard of 4-Bromobenzoic Acid after every 10 C9H6Br2O3 samples.

    • Causality: Because C9H6Br2O3 introduces ~0.75 mg of pure bromine per run, the silver trap will deplete rapidly. If the Carbon/Hydrogen recovery of the check standard deviates by >0.3% from the theoretical value, the silver trap is saturated and the reactor must be repacked immediately.

References

  • Intertek. Elemental Analysis and Trace Metal Testing. Intertek. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Certification of Standard Reference Materials for Elemental Analysis. NIST Technical Series Publications. Available at: [Link]

Sources

Validation

A Comparative Analysis of Chromatographic Retention Times: Mono- vs. Di-bromo Phenyl Acetates

A Guide for Researchers in Analytical Chemistry and Drug Development In the realm of pharmaceutical development and environmental analysis, the accurate identification and separation of halogenated organic compounds are...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Analytical Chemistry and Drug Development

In the realm of pharmaceutical development and environmental analysis, the accurate identification and separation of halogenated organic compounds are of paramount importance. Understanding the chromatographic behavior of such molecules is fundamental to developing robust analytical methods. This guide provides an in-depth comparison of the gas chromatographic (GC) retention times of mono- and di-bromo phenyl acetates, offering insights into the underlying principles that govern their separation.

The Foundational Principles: Polarity, Volatility, and Stationary Phase Interactions

The separation of analytes in gas chromatography is primarily dictated by two key factors: their volatility and their specific interactions with the stationary phase of the GC column. For non-polar stationary phases, such as the commonly used polydimethylsiloxane (often with 5% phenyl substitution, e.g., DB-5), the elution order is heavily influenced by the boiling points of the analytes. Compounds with lower boiling points will spend more time in the gaseous mobile phase and thus elute earlier.

The introduction of bromine atoms to the phenyl acetate molecule has a predictable effect on its physicochemical properties. The addition of a second bromine atom increases the molecular weight and generally leads to a higher boiling point. This would suggest a later elution time for di-bromo phenyl acetates compared to their mono-bromo counterparts.

Furthermore, the polarity of the molecule plays a crucial role. While the carbon-bromine bond is polar, the overall polarity of the molecule depends on the symmetry and the position of the substituents. An increase in the number of polarizable bromine atoms can lead to stronger van der Waals interactions with the stationary phase, which can also contribute to longer retention times.

Comparative Analysis of Retention Times

A key piece of experimental data is the Kovats retention index, which normalizes retention times relative to those of n-alkanes, allowing for inter-laboratory comparisons.[1] The National Institute of Standards and Technology (NIST) database provides a standard non-polar Kovats retention index of 1292.2 for 4-bromophenyl acetate .[2]

Based on the principles outlined above, we can predict the elution order of mono- and di-bromo phenyl acetates.

CompoundDegree of BrominationPredicted Elution OrderRationale
Phenyl AcetateNone1 (Earliest)Lowest molecular weight and boiling point.
Mono-bromo Phenyl Acetate (e.g., 4-bromophenyl acetate)Mono2Increased molecular weight and boiling point compared to phenyl acetate.
Di-bromo Phenyl Acetate (e.g., 2,4-dibromophenyl acetate)Di3 (Latest)Highest molecular weight and boiling point among the three. Increased potential for interaction with the stationary phase.

This predicted elution order is consistent with studies on other polyhalogenated aromatic compounds, where an increase in the degree of halogenation leads to longer retention times on non-polar GC columns.[3]

Experimental Protocol: GC-MS Analysis of Bromo Phenyl Acetates

This section provides a detailed methodology for the gas chromatography-mass spectrometry (GC-MS) analysis of mono- and di-bromo phenyl acetates. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility. The analysis of brominated phenols often involves an in-situ acetylation step to improve their chromatographic properties.[3][4]

Sample Preparation (In-situ Acetylation)
  • Standard Preparation: Prepare individual stock solutions of 4-bromophenol and 2,4-dibromophenol in a suitable solvent such as methanol or acetone at a concentration of 1 mg/mL.

  • Working Standard Mixture: Combine aliquots of the stock solutions to create a mixed standard solution.

  • Derivatization: To 1 mL of the standard mixture, add 100 µL of acetic anhydride and 50 µL of a catalyst (e.g., pyridine or a mild base).

  • Reaction: Vortex the mixture for 1 minute and allow it to react at room temperature for 30 minutes to ensure complete conversion of the bromophenols to their respective phenyl acetates.

  • Extraction: Add 1 mL of hexane and 1 mL of deionized water to the reaction vial. Vortex for 1 minute to extract the bromophenyl acetates into the organic layer.

  • Isolation: Carefully transfer the upper hexane layer to a clean GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Injector: Split/splitless inlet at 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Scan mode (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizing the Workflow and Key Relationships

The following diagrams illustrate the experimental workflow and the fundamental relationship between molecular structure and chromatographic retention.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis prep1 Standard Solution (Bromophenols) prep2 In-situ Acetylation (Acetic Anhydride) prep1->prep2 prep3 Liquid-Liquid Extraction (Hexane) prep2->prep3 prep4 GC-MS Sample prep3->prep4 analysis1 Injection prep4->analysis1 Inject into GC analysis2 Separation on DB-5ms Column analysis1->analysis2 analysis3 Detection (MS) analysis2->analysis3 analysis4 Data Analysis analysis3->analysis4 G cluster_properties Molecular Properties cluster_outcome Chromatographic Outcome node_mw Increasing Molecular Weight node_bp Increasing Boiling Point node_mw->node_bp node_vdw Stronger van der Waals Interactions node_bp->node_vdw node_retention Longer Retention Time node_vdw->node_retention Leads to mono Mono-bromo Phenyl Acetate di Di-bromo Phenyl Acetate di->node_mw Addition of Br

Caption: Relationship between bromination, molecular properties, and GC retention time.

Conclusion

The chromatographic retention of mono- and di-bromo phenyl acetates on non-polar GC columns is directly influenced by fundamental molecular properties. The addition of a second bromine atom increases the molecular weight and boiling point of the analyte, leading to a longer retention time. This predictable behavior allows for the development of robust analytical methods for the separation and identification of these and other halogenated compounds. The provided experimental protocol offers a reliable starting point for researchers in the field, ensuring accurate and reproducible results.

References

  • Lee, H. B., Peart, T. E., & Svoboda, M. L. (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Journal of Chromatography A, 1103(2), 277-284. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74726, Phenol, 4-bromo-, 1-acetate. Retrieved March 7, 2026 from [Link].

  • Request PDF. (n.d.). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Kováts, E. (1958). Gas-chromatographische Charakterisierung organischer Verbindungen. Teil 1: Retentionsindices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone. Helvetica Chimica Acta, 41(7), 1915-1932. [Link]

  • NIST. (n.d.). Phenol, 4-bromo-, acetate. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • Romanello, D. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Technology Networks. [Link]

Sources

Safety & Regulatory Compliance

Safety

2,4-Dibromo-6-formylphenyl acetate proper disposal procedures

Comprehensive Operational Protocol for the Safe Handling and Disposal of 2,4-Dibromo-6-formylphenyl Acetate Executive Summary & Chemical Profiling 2,4-Dibromo-6-formylphenyl acetate (CAS: 109165-13-1), also identified as...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Protocol for the Safe Handling and Disposal of 2,4-Dibromo-6-formylphenyl Acetate

Executive Summary & Chemical Profiling

2,4-Dibromo-6-formylphenyl acetate (CAS: 109165-13-1), also identified as 2-acetoxy-3,5-dibromobenzaldehyde, is a halogenated aromatic intermediate frequently utilized in drug development and synthetic organic chemistry[1]. Because its molecular structure features two bromine atoms affixed to a phenolic ring, this compound falls strictly under the regulatory framework for halogenated organic waste[2].

Improper disposal of brominated aromatics poses severe environmental and operational risks. If subjected to low-temperature combustion, the carbon-bromine bonds undergo incomplete thermal cleavage, recombining to form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). This guide provides a self-validating, RCRA-compliant protocol for the cradle-to-grave management of this specific chemical asset[3].

Physicochemical & Disposal Parameters

To establish a rigorous safety baseline, the quantitative and regulatory parameters of 2,4-Dibromo-6-formylphenyl acetate are summarized below.

ParameterSpecificationOperational Rationale
CAS Registry Number 109165-13-1Essential for accurate SDS tracking and waste manifesting[1].
Waste Classification Halogenated Organic WasteTriggers specific EPA RCRA handling protocols due to high bromine content[2].
Incineration Temperature > 1100 °C (2-second dwell)Critical to ensure complete destruction and prevent PBDD/PBDF formation[2].
Flue Gas Treatment Caustic Scrubbing (NaOH)Neutralizes corrosive hydrogen bromide (HBr) gas generated during combustion[2].
Chemical Incompatibilities Strong oxidizers, strong basesPrevents exothermic reactions and premature hydrolysis of the acetate group.

Step-by-Step Operational Handling & Segregation

Expertise & Experience Insight: The most common point of failure in laboratory waste management is the commingling of halogenated and non-halogenated streams. Halogenated waste requires specialized, energy-intensive destruction methods[2]. Commingling inflates disposal costs and introduces severe combustion hazards at standard municipal incineration facilities, which lack the scrubbers necessary to handle halogenated off-gassing[4].

Protocol 1: Waste Segregation and Storage

  • Designate Dedicated Containers: Procure a high-density polyethylene (HDPE) or safety-glass waste carboy specifically labeled "Hazardous Waste - Halogenated Organics (Brominated)".

  • Verify Matrix Compatibility: Ensure the waste container does not contain incompatible mixtures. Introducing strong amines or bases into the same waste stream can cleave the acetate group of 2,4-Dibromo-6-formylphenyl acetate, potentially releasing reactive phenoxides.

  • Transfer in Fume Hood: All transfers of the compound (whether as a solid powder or dissolved in a solvent matrix) must be conducted inside a certified chemical fume hood to prevent inhalation of brominated dust or vapors.

  • Volume Management: Do not fill the waste container beyond 80% capacity. This ullage space accounts for potential vapor expansion and prevents over-pressurization.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume to self-validate the containment system against leaks.

Disposal Logistics & Incineration Workflow

Trustworthiness & Causality: Directing brominated aromatics to standard municipal or low-temperature industrial incinerators is a severe regulatory violation. At temperatures below 800°C, the compound will not fully oxidize. Therefore, high-temperature rotary kiln incineration equipped with alkaline scrubbing is the only validated, EPA-recognized destruction pathway for this class of chemicals[2].

DisposalWorkflow Gen 2,4-Dibromo-6-formylphenyl acetate Waste Generation Seg Segregation into Halogenated Waste Stream Gen->Seg Trans RCRA-Compliant Transport (EPA Manifest) Seg->Trans Inc Rotary Kiln Incineration (>1100°C, 2 sec dwell) Trans->Inc Scrub Flue Gas Caustic Scrubbing (Neutralizes HBr) Inc->Scrub Ash Ash Disposal (Subtitle C Landfill) Scrub->Ash

Figure 1: Cradle-to-grave disposal workflow for brominated aromatic waste streams.

Protocol 2: Manifesting and Final Destruction

  • Inventory Logging: Record the exact mass or volume of the 2,4-Dibromo-6-formylphenyl acetate waste on the laboratory's hazardous waste log.

  • EPA Manifesting: Work with your Environmental Health and Safety (EHS) department to prepare a Uniform Hazardous Waste Manifest. The waste must be coded appropriately under RCRA guidelines (often falling under characteristic or specific listed codes depending on the solvent matrix used)[5].

  • Vendor Selection: Contract exclusively with licensed hazardous waste Treatment, Storage, and Disposal Facilities (TSDFs) that operate rotary kiln incinerators equipped with wet caustic scrubbers capable of handling organobromine waste[6].

  • Destruction Verification: Obtain a Certificate of Destruction (CoD) from the TSDF to close the "cradle-to-grave" liability loop mandated by RCRA[3].

Spill Response & Decontamination Methodology

In the event of an accidental release of 2,4-Dibromo-6-formylphenyl acetate, immediate and calculated action is required to prevent exposure and facility contamination.

Protocol 3: Spill Response

  • Evacuate and Isolate: Immediately clear personnel from the immediate area and ensure the laboratory's HVAC system is functioning properly to exhaust any potential airborne particulates.

  • PPE Donning: Responders must wear nitrile or neoprene gloves, safety goggles, and an N95/P100 particulate respirator (if the spill is solid) or an organic vapor cartridge respirator (if dissolved in a volatile solvent).

  • Containment: If dissolved in a solvent, circle the spill with an inert absorbent (e.g., vermiculite or diatomaceous earth). Causality Note: Do NOT use combustible materials like sawdust, as halogenated compounds mixed with organic matter can create localized fire hazards.

  • Collection: Carefully sweep the solid or absorbed liquid using non-sparking tools to avoid static discharge.

  • Disposal: Place the collected material into a sealable hazardous waste bag, label it explicitly as "Halogenated Spill Debris," and process it strictly through the halogenated waste stream[2].

References

1.[2] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov. 2 2.[5] Identification and Listing of Hazardous Waste - EPA. epa.gov.5 3.[4] C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. youtube.com. 4 4.[1] 2-acetoxy-3,5-dibromobenzaldehyde - CAS号109165-13-1. molaid.com. 1 5.[6] Environmental Fact Sheet, Organobromine. epa.gov. 6 6.[3] Which Substances Make Up the RCRA 8 Metals?. hazardouswasteexperts.com. 3

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2,4-Dibromo-6-formylphenyl acetate

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2,4-Dibromo-6-formylphenyl acetate. As a Senior Application Scientist, this guide is structured to provide not ju...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2,4-Dibromo-6-formylphenyl acetate. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Dibromo-6-formylphenyl acetate was available in the public domain at the time of this writing. The following guidance is synthesized from safety data for structurally related compounds, including halogenated aromatics, aldehydes, and esters. It is imperative to obtain and review the manufacturer-specific SDS for 2,4-Dibromo-6-formylphenyl acetate before commencing any work. This guide supplements, but does not replace, the manufacturer's SDS.

Hazard Assessment: A Structural Perspective

To select appropriate PPE, we must first infer the potential hazards of 2,4-Dibromo-6-formylphenyl acetate by analyzing its constituent functional groups:

  • Dibrominated Phenyl Ring: Halogenated aromatic hydrocarbons can be irritants and may be toxic upon skin contact or inhalation.[1] Brominated compounds, specifically, can pose significant health risks.[2]

  • Formyl Group (Aldehyde): Aldehydes are often skin, eye, and respiratory tract irritants.[3]

  • Acetate Ester: While often less hazardous, esters can hydrolyze, and the overall toxicity profile is dictated by the more hazardous parts of the molecule.

Based on this analysis, we must assume the compound is, at a minimum, a skin and eye irritant and may be harmful if inhaled or ingested.[4][5][6]

The First Line of Defense: Engineering Controls

Before any PPE is donned, engineering controls must be in place. These are designed to isolate the researcher from the hazard.

  • Chemical Fume Hood: All handling of 2,4-Dibromo-6-formylphenyl acetate, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[5][7] This is the primary method to prevent inhalation of any dusts or vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[8][9]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[5][7]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the last line of defense and must be selected to provide a complete barrier to the potential routes of exposure.

Eye and Face Protection

Standard safety glasses are insufficient as they do not protect against splashes or fine powders.[10]

  • Chemical Splash Goggles: These are mandatory. They must be indirectly vented to prevent hazardous substances from entering the eye area.[10]

  • Face Shield: When handling larger quantities (typically >50 g) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection

Gloves: Glove selection is critical. Disposable nitrile gloves offer good protection for incidental contact, but for handling halogenated aromatic compounds, more robust options should be considered, especially for extended contact or spill cleanup.[1][10]

Table 1: Glove Selection Guide for Handling Halogenated Aromatic Solvents

Glove Material Protection Level Notes
Nitrile Good (Incidental Contact) Preferred for general laboratory use and protection from minor splashes.[1][10]
Neoprene Poor Not recommended for halogenated and aromatic hydrocarbons.[1]
Polyvinyl alcohol (PVA) Excellent Provides strong protection against aromatic and chlorinated solvents.[1][10] Caution: Degrades in the presence of water.[1][10]
Viton® Excellent Offers exceptional resistance to chlorinated and aromatic solvents.[10]

| Silver Shield® | Excellent | Provides the highest level of overall chemical resistance against a wide variety of toxic chemicals.[10] |

Recommendation: For routine handling, double-gloving with nitrile gloves is a practical approach. For tasks with higher exposure risk, such as spill cleanup or handling large quantities, Viton® or Silver Shield® gloves are recommended.

Protective Clothing:

  • A flame-resistant lab coat is mandatory.

  • For procedures with a high risk of splashing, a chemically resistant apron made of PVC or rubber should be worn over the lab coat.[11]

  • Full-length pants and closed-toe shoes are required at all times in the laboratory.[1]

Respiratory Protection

When engineering controls (i.e., a fume hood) are properly used, respiratory protection is typically not required. However, it becomes necessary in specific situations:

  • Spill Cleanup: For a significant spill outside of a fume hood.

  • Engineering Control Failure: If the fume hood malfunctions.

In these events, a full-face air-purifying respirator with combination organic vapor/acid gas/particulate (ABEK) filters is recommended.[12]

Operational Plan: A Step-by-Step Workflow

This protocol ensures that safety is integrated into every step of the experimental process.

Preparation and Weighing
  • Verify Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.

  • Don PPE: Don the minimum required PPE: lab coat, chemical splash goggles, and appropriate gloves (e.g., double nitrile).

  • Weighing: Conduct all weighing of the solid compound within the fume hood. Use a disposable weigh boat to minimize contamination of the balance.

  • Secure Container: After weighing, ensure the primary container is tightly closed and stored in a cool, dry, well-ventilated place away from incompatible materials.[5][8]

Solution Preparation
  • Assemble Glassware: Set up all necessary glassware within the fume hood.

  • Solvent Addition: Slowly add the solvent to the vessel containing the weighed 2,4-Dibromo-6-formylphenyl acetate.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid heating unless the protocol explicitly requires it and appropriate precautions are taken.

  • Transfer: When transferring the solution, keep the containers low and pour carefully to avoid splashes.

PPE Donning and Doffing Sequence

The order of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Emergency and Disposal Plans

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect: If safe to do so, don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[5][8]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat all materials used for cleanup as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Remove from exposure to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6][9]

Waste Disposal

Chemical waste must be handled in accordance with all federal, state, and local regulations.[5]

  • Waste Stream: 2,4-Dibromo-6-formylphenyl acetate and any materials contaminated with it should be disposed of as hazardous chemical waste.

  • Containment: Collect waste in a suitable, closed, and properly labeled container.[8] Do not mix with incompatible waste streams.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[8]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be offered for recycling or reconditioning.[8]

Conclusion

The safe handling of 2,4-Dibromo-6-formylphenyl acetate hinges on a conservative approach that assumes significant potential hazards. By implementing robust engineering controls, meticulously selecting and using the correct PPE, and adhering to established operational and emergency plans, researchers can minimize their risk of exposure. Always prioritize obtaining the manufacturer's Safety Data Sheet as the ultimate source of information for this and any other chemical used in the laboratory.

References

  • Personal Protective Equipment Selection Guide. (2015). University of California, Santa Barbara. Available at: [Link]

  • Safety Data Sheet. (2026). TargetMol. Note: This is a representative SDS for a different chemical and is used for general guidance.
  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. Available at: [Link]

  • SAFETY DATA SHEET for 4'-Bromoacetanilide. (2025). Source Not Specified.
  • Personal Protective Equipment (PPE). (2025). US Environmental Protection Agency (EPA). Available at: [Link]

  • SAFETY DATA SHEET for Sorbyl Acetate. (2015). Regulations.gov. Available at: [Link]

  • Safety data sheet. (2026). BASF. Note: This is a representative SDS for a different chemical and is used for general guidance.
  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. Available at: [Link]

  • Safety Data Sheet for Siemapren 1306/50. (2022). Uniprox. Note: This is a representative SDS for a different chemical and is used for general guidance.
  • Material Safety Data Sheet for 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. (2005). Cole-Parmer. Available at: [Link]

  • Evaluation of Common Use Brominated Flame Retardant (BFR) Toxicity Using a Zebrafish Embryo Model. (2016). MDPI. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.